molecular formula C10H11ClO2 B1275873 5-Chloro-2-propoxybenzaldehyde CAS No. 27590-75-6

5-Chloro-2-propoxybenzaldehyde

Cat. No.: B1275873
CAS No.: 27590-75-6
M. Wt: 198.64 g/mol
InChI Key: CRZNXLNLEMYCCI-UHFFFAOYSA-N
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Description

5-Chloro-2-propoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZNXLNLEMYCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403609
Record name 5-chloro-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27590-75-6
Record name 5-chloro-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-propoxybenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 27590-75-6

This technical guide provides a comprehensive overview of 5-Chloro-2-propoxybenzaldehyde, a substituted aromatic aldehyde of interest in various scientific domains. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and a discussion of its potential, though currently undocumented, biological activities.

Core Properties and Safety Data

5-Chloro-2-propoxybenzaldehyde is a chemical compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[1] It is classified as an irritant.[1]

Physicochemical Data
PropertyValueSource
CAS Number 27590-75-6[1]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.65 g/mol [1]
Appearance Not explicitly stated, likely a solid or liquidN/A
Boiling Point Data not availableN/A
Melting Point Data not availableN/A
Solubility Data not availableN/A
Safety Information

5-Chloro-2-propoxybenzaldehyde is designated as an irritant.[1] Handling should be performed in accordance with standard laboratory safety procedures, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Hazard StatementDescription
Irritant May cause irritation upon contact with skin, eyes, or respiratory tract.[1]

Note: This is not an exhaustive list of all potential hazards. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Synthesis Protocol

A common and effective method for the synthesis of 5-Chloro-2-propoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 5-chloro-2-hydroxybenzaldehyde with a propyl halide in the presence of a suitable base.

Experimental Methodology: Williamson Ether Synthesis

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5-chloro-2-hydroxybenzaldehyde in anhydrous acetone or DMF, add a molar excess of a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding phenoxide.

  • Add a molar equivalent of 1-bromopropane or 1-iodopropane to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-Chloro-2-propoxybenzaldehyde.

G General Workflow for Williamson Ether Synthesis cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start 5-Chloro-2-hydroxybenzaldehyde + Base (e.g., K2CO3) in Solvent (e.g., Acetone) Add_Halide Add 1-Propyl Halide Start->Add_Halide Formation of Phenoxide Reflux Heat to Reflux Add_Halide->Reflux TLC Monitor by TLC Reflux->TLC Workup Solvent Removal & Extraction TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Pure 5-Chloro-2- propoxybenzaldehyde Purification->End

Caption: General workflow for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of 5-Chloro-2-propoxybenzaldehyde have been identified in the reviewed literature, the broader class of substituted benzaldehydes has been investigated for various pharmacological effects. These studies suggest that compounds with this core structure may exhibit cytotoxic, antimicrobial, and antioxidant properties.[2]

Hypothetical Biological Effects:

  • Cytotoxicity: Many substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[2] The mechanism of action could involve the induction of apoptosis or autophagy. Benzaldehyde itself has been shown to induce tumor-specific cytotoxicity.

  • Antimicrobial Activity: The aldehyde functional group can react with biological nucleophiles, such as amino groups in proteins and nucleic acids, potentially leading to the disruption of microbial cellular processes. Schiff bases derived from 5-chlorosalicylaldehyde have shown antibacterial and antifungal activities.

  • Antioxidant Activity: The phenolic ether moiety might contribute to antioxidant properties by scavenging free radicals, although this is speculative.

Hypothetical Signaling Pathway Involvement:

Given the known activities of similar compounds, 5-Chloro-2-propoxybenzaldehyde could potentially modulate cellular signaling pathways involved in cell proliferation, survival, and inflammation. For instance, if the compound were to exhibit cytotoxic effects, it might interact with key regulators of apoptosis, such as the Bcl-2 family of proteins or caspases. Alternatively, it could influence pro-survival pathways like the PI3K/Akt or MAPK/ERK pathways.

Without experimental data, any depiction of a signaling pathway for 5-Chloro-2-propoxybenzaldehyde would be purely speculative. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

G Hypothetical Signaling Pathway for a Cytotoxic Benzaldehyde Derivative Compound 5-Chloro-2-propoxybenzaldehyde (Hypothetical) Cell Cancer Cell Compound->Cell Pathway_Inhibition Inhibition of Pro-Survival Pathway (e.g., PI3K/Akt) Cell->Pathway_Inhibition Pathway_Activation Activation of Pro-Apoptotic Pathway (e.g., Caspase Cascade) Cell->Pathway_Activation Apoptosis Apoptosis Pathway_Inhibition->Apoptosis Pathway_Activation->Apoptosis

Caption: A hypothetical signaling pathway for a cytotoxic benzaldehyde derivative.

References

synthesis of 5-Chloro-2-propoxybenzaldehyde from 5-chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-propoxybenzaldehyde from 5-chlorosalicylaldehyde. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative data to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

5-Chloro-2-propoxybenzaldehyde is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and biologically active compounds. Its structure, featuring an aldehyde, a chloro substituent, and a propoxy group on a benzene ring, offers multiple points for further chemical modification. The synthesis from the readily available 5-chlorosalicylaldehyde is a straightforward and efficient process.

The core of this transformation is the Williamson ether synthesis, an SN2 reaction where an alkoxide nucleophilically displaces a halide from an alkyl halide.[1][2][3] In this specific application, the phenoxide is generated from 5-chlorosalicylaldehyde by deprotonation of the hydroxyl group with a suitable base. The resulting phenoxide then reacts with a propyl halide to form the desired ether.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The hydroxyl group of 5-chlorosalicylaldehyde is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the ether linkage.

G cluster_reactants Reactants cluster_products Products 5-chlorosalicylaldehyde 5-Chlorosalicylaldehyde Reaction Williamson Ether Synthesis 5-chlorosalicylaldehyde->Reaction Deprotonation Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->Reaction SN2 Attack Base Base (e.g., K₂CO₃) Base->Reaction Product 5-Chloro-2-propoxybenzaldehyde Salt Salt (e.g., KBr) Byproduct Byproduct (e.g., KHCO₃) Reaction->Product Reaction->Salt Reaction->Byproduct

Caption: Reaction pathway for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Experimental Protocol

This protocol details the synthesis of 5-Chloro-2-propoxybenzaldehyde from 5-chlorosalicylaldehyde.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chlorosalicylaldehyde635-93-8C₇H₅ClO₂156.57
1-Bromopropane106-94-5C₃H₇Br123.00
Anhydrous Potassium Carbonate584-08-7K₂CO₃138.21
Acetone67-64-1C₃H₆O58.08
Dichloromethane75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Solution-NaHCO₃-
Brine (Saturated NaCl Solution)-NaCl-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-chlorosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[4]

  • Extraction: Dissolve the resulting residue in dichloromethane (100 mL). Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.[4]

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]

G A 1. Reaction Setup: Combine 5-chlorosalicylaldehyde, K₂CO₃, and acetone. B 2. Add 1-Bromopropane A->B C 3. Reflux for 12-18 hours B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in Dichloromethane E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate to yield crude product H->I J 10. Purify by Column Chromatography I->J K Final Product: 5-Chloro-2-propoxybenzaldehyde J->K

Caption: Experimental workflow for the synthesis and purification.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
5-ChlorosalicylaldehydeC₇H₅ClO₂156.57White to off-white crystalline solid635-93-8[6]
5-Chloro-2-propoxybenzaldehydeC₁₀H₁₁ClO₂198.65Not specified, likely an oil or low-melting solid27590-75-6[7]
Expected Spectroscopic Data
SpectroscopyExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃)δ ~10.3 (s, 1H, -CHO), 7.8-7.3 (m, 3H, Ar-H), 4.1 (t, 2H, -OCH₂-), 1.9 (m, 2H, -CH₂-), 1.1 (t, 3H, -CH₃) ppm
¹³C NMR (CDCl₃)δ ~190 (-CHO), 160-120 (Ar-C), ~70 (-OCH₂-), ~22 (-CH₂-), ~10 (-CH₃) ppm
IR (KBr)~2970 cm⁻¹ (C-H, aliphatic), ~2880, 2780 cm⁻¹ (C-H, aldehyde), ~1680 cm⁻¹ (C=O, aldehyde), ~1250 cm⁻¹ (C-O, ether)

Safety and Handling

  • 5-Chlorosalicylaldehyde: Irritant. Avoid contact with skin and eyes.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetone and Dichloromethane: Highly flammable (acetone) and volatile. Use in a well-ventilated fume hood.

  • It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of 5-Chloro-2-propoxybenzaldehyde from 5-chlorosalicylaldehyde via the Williamson ether synthesis is a reliable and efficient method. This guide provides the necessary details for its successful implementation in a laboratory setting. The resulting product is a versatile intermediate for further synthetic transformations in the development of new chemical entities.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 5-Chloro-2-propoxybenzaldehyde. While specific experimental data for this compound is not extensively available in public scientific literature, this document outlines the predicted spectroscopic and physicochemical properties based on the analysis of structurally related compounds. Furthermore, a detailed experimental protocol for its synthesis via the Williamson ether synthesis is proposed, along with a general workflow for its characterization. This guide serves as a valuable resource for researchers interested in the synthesis and application of substituted benzaldehyde derivatives in medicinal chemistry and materials science.

Introduction

5-Chloro-2-propoxybenzaldehyde is an aromatic organic compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[1] Its structure consists of a benzene ring substituted with a chlorine atom, a propoxy group, and an aldehyde functional group. The unique arrangement of these substituents is expected to confer specific chemical reactivity and biological activity, making it a molecule of interest for applications in drug discovery and the development of novel materials. The aldehyde group can participate in various chemical transformations, such as the formation of Schiff bases, while the chloro and propoxy groups modulate the electronic and steric properties of the molecule.

Predicted Structural Analysis and Characterization

Due to the limited availability of published experimental data for 5-Chloro-2-propoxybenzaldehyde, the following sections provide a predictive analysis of its key spectroscopic features. These predictions are derived from the known spectral data of analogous compounds, including various substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 5-Chloro-2-propoxybenzaldehyde are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for 5-Chloro-2-propoxybenzaldehyde

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.5Singlet-
Aromatic (H-3)7.0 - 7.2Doublet8.5 - 9.0
Aromatic (H-4)7.4 - 7.6Doublet of Doublets8.5 - 9.0, 2.0 - 2.5
Aromatic (H-6)7.7 - 7.9Doublet2.0 - 2.5
Propoxy (-OCH₂CH₂CH₃)3.9 - 4.1Triplet6.5 - 7.0
Propoxy (-OCH₂CH₂CH₃)1.8 - 2.0Sextet6.5 - 7.5
Propoxy (-OCH₂CH₂CH₃)0.9 - 1.1Triplet7.0 - 7.5

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chloro-2-propoxybenzaldehyde

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)188 - 192
Aromatic (C-2, C-O)158 - 162
Aromatic (C-5, C-Cl)128 - 132
Aromatic (C-1)125 - 129
Aromatic (C-4)133 - 137
Aromatic (C-6)129 - 133
Aromatic (C-3)114 - 118
Propoxy (-OCH₂)69 - 73
Propoxy (-CH₂)21 - 25
Propoxy (-CH₃)10 - 14
Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-2-propoxybenzaldehyde is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FT-IR Spectral Data for 5-Chloro-2-propoxybenzaldehyde

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H (Aldehyde)Stretch2820 - 2850 and 2720 - 2750Medium to Weak
C-H (Aromatic)Stretch3000 - 3100Medium to Weak
C-H (Aliphatic)Stretch2850 - 3000Medium
C=O (Aldehyde)Stretch1680 - 1705Strong
C=C (Aromatic)Stretch1580 - 1600 and 1450 - 1500Medium to Strong
C-O (Ether)Stretch1240 - 1260Strong
C-ClStretch700 - 800Medium to Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-Chloro-2-propoxybenzaldehyde would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 5-Chloro-2-propoxybenzaldehyde

m/z Value Proposed Fragment Significance
198/200[M]⁺Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
169/171[M - C₂H₅]⁺Loss of an ethyl group from the propoxy chain
157/159[M - C₃H₅]⁺Loss of an allyl radical
141/143[M - C₃H₅O]⁺Loss of the propoxy group
113[C₆H₄ClO]⁺Fragmentation of the aromatic ring

Experimental Protocols

Proposed Synthesis of 5-Chloro-2-propoxybenzaldehyde via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Materials:

  • 5-Chlorosalicylaldehyde

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-chlorosalicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromopropane (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-Chloro-2-propoxybenzaldehyde.

Characterization Methods

The synthesized 5-Chloro-2-propoxybenzaldehyde should be characterized using the following standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

  • IR Spectroscopy: The FT-IR spectrum should be obtained using a neat sample on an ATR-FTIR spectrometer or as a thin film on a salt plate.

  • Mass Spectrometry: The mass spectrum should be acquired using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI) techniques.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general analytical workflow for 5-Chloro-2-propoxybenzaldehyde.

Synthesis_Pathway 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde K2CO3_Acetone K2CO3, Acetone Reflux 5-Chlorosalicylaldehyde->K2CO3_Acetone 1-Bromopropane 1-Bromopropane 1-Bromopropane->K2CO3_Acetone 5-Chloro-2-propoxybenzaldehyde 5-Chloro-2-propoxybenzaldehyde K2CO3_Acetone->5-Chloro-2-propoxybenzaldehyde

Caption: Proposed synthesis of 5-Chloro-2-propoxybenzaldehyde.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesized_Product Crude 5-Chloro-2-propoxybenzaldehyde Purification Column Chromatography Synthesized_Product->Purification Pure_Product Pure 5-Chloro-2-propoxybenzaldehyde Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR Structural Elucidation IR FT-IR Spectroscopy Pure_Product->IR Functional Group ID MS Mass Spectrometry Pure_Product->MS Molecular Weight & Fragmentation Purity Purity Analysis (HPLC/GC) Pure_Product->Purity Purity Confirmation

Caption: General analytical workflow for 5-Chloro-2-propoxybenzaldehyde.

References

spectral data of 5-Chloro-2-propoxybenzaldehyde (¹H NMR, ¹³C NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-2-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of 5-Chloro-2-propoxybenzaldehyde (CAS No: 27590-75-6, Molecular Formula: C₁₀H₁₁ClO₂, Molecular Weight: 198.65 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data based on established principles of spectroscopy and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for spectral data acquisition and analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Chloro-2-propoxybenzaldehyde. These predictions are derived from the analysis of spectral data for structurally similar compounds, including substituted benzaldehydes and other halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data of 5-Chloro-2-propoxybenzaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1HAldehyde proton (-CHO)
~7.8d1HAr-H (ortho to -CHO)
~7.5dd1HAr-H (para to -CHO)
~7.0d1HAr-H (meta to -CHO)
~4.1t2H-OCH₂-
~1.9sextet2H-CH₂- (propyl)
~1.1t3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data of 5-Chloro-2-propoxybenzaldehyde

Chemical Shift (δ, ppm)Assignment
~190C=O (aldehyde)
~160C-O (aromatic)
~135C-Cl (aromatic)
~133Ar-C (ortho to -CHO)
~128Ar-C (para to -CHO)
~125Ar-C (ipso to -CHO)
~115Ar-C (meta to -CHO)
~71-OCH₂-
~22-CH₂- (propyl)
~10-CH₃

Table 3: Predicted Mass Spectrometry (MS) Data of 5-Chloro-2-propoxybenzaldehyde

m/zRelative Abundance (%)Assignment
198Moderate[M]⁺ (with ³⁵Cl)
200Lower (approx. 1/3 of M⁺)[M+2]⁺ (with ³⁷Cl)
169High[M-C₂H₅]⁺
141High[M-C₃H₇O]⁺
113Moderate[M-C₃H₇O-CO]⁺

Table 4: Predicted Infrared (IR) Spectral Data of 5-Chloro-2-propoxybenzaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2970-2850MediumAliphatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongAryl-O stretch
~1050MediumC-O stretch
~830StrongC-H out-of-plane bend (substituted benzene)
~750StrongC-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-propoxybenzaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be free of any particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 0 to 220 ppm and a longer acquisition time and/or a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Procedure:

    • Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam.[1][2] For ESI, the solution is sprayed into the source at a high potential.

    • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum. The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak.[1][2][3]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid/Solid Film: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a thin film can be cast from a volatile solvent onto a single salt plate.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is often the simplest and most common method.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the sample spectrum. The instrument passes an infrared beam through the sample and a detector measures the frequencies at which radiation is absorbed.

    • The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of an organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis of 5-Chloro-2-propoxybenzaldehyde Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessMS Analyze Mass Spectrum (M⁺, M+2, Fragmentation) MS->ProcessMS ProcessIR Interpret IR Spectrum (Functional Groups) IR->ProcessIR Elucidation Structure Confirmation ProcessNMR->Elucidation ProcessMS->Elucidation ProcessIR->Elucidation

Caption: General workflow for spectral analysis.

Conclusion

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, MS, and IR spectral data for 5-Chloro-2-propoxybenzaldehyde, alongside standardized experimental protocols for their acquisition. The predicted data highlights the key expected spectral features, such as the downfield aldehyde proton signal in the ¹H NMR spectrum, the carbonyl carbon resonance in the ¹³C NMR spectrum, the characteristic isotopic pattern due to chlorine in the mass spectrum, and the strong carbonyl and C-O stretching bands in the IR spectrum. This information serves as a foundational reference for researchers working with this compound, aiding in its identification, characterization, and quality control in various scientific and industrial applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-2-propoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. A thorough understanding of its solubility and stability is paramount for its effective use in laboratory and development settings, impacting everything from reaction kinetics and purification to formulation and storage. This document provides a comprehensive guide to the essential physicochemical properties of 5-Chloro-2-propoxybenzaldehyde. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed, standardized protocols for determining its solubility and stability profiles. Furthermore, it presents a framework for data organization and visualizes the necessary experimental workflows, serving as a foundational resource for researchers.

Chemical and Physical Properties

  • IUPAC Name: 5-chloro-2-propoxybenzaldehyde

  • Molecular Formula: C₁₀H₁₁ClO₂[1]

  • Molecular Weight: 198.65 g/mol [1]

  • CAS Number: 27590-75-6[1]

  • Structure:

    • SMILES: O=CC1=CC(Cl)=CC=C1OCCC[2]

Solubility Profile

The solubility of a compound is a critical parameter for its application in both synthetic chemistry and pharmacology. The presence of a chloro group and a propoxy ether linkage on the benzaldehyde ring suggests that 5-Chloro-2-propoxybenzaldehyde is a lipophilic molecule with limited aqueous solubility but good solubility in common organic solvents.[3] Precise quantitative data must be determined empirically. The following tables are presented as a template for organizing experimental findings.

Table 1: Quantitative Solubility in Common Organic Solvents at 25°C

SolventPredicted SolubilityQuantitative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)HighData to be determined
N,N-Dimethylformamide (DMF)HighData to be determined
EthanolModerate-HighData to be determined
MethanolModerateData to be determined
Acetonitrile (ACN)ModerateData to be determined
Dichloromethane (DCM)HighData to be determined
Ethyl AcetateHighData to be determined
AcetoneHighData to be determined

Table 2: Quantitative Aqueous Solubility at 25°C

ConditionBuffer SystemQuantitative Solubility (µg/mL)
Acidic (pH 2.0)0.01 N HClData to be determined
Neutral (pH 7.0)Purified WaterData to be determined
Physiological (pH 7.4)Phosphate BufferData to be determined
Basic (pH 9.0)Borate BufferData to be determined

Stability Profile

Stability testing is essential to understand a compound's degradation pathways and to establish appropriate storage conditions and shelf-life. Aromatic aldehydes can be susceptible to oxidation, hydrolysis, and photolytic degradation. Forced degradation studies under various stress conditions are necessary to identify potential degradants and develop stability-indicating analytical methods.[4][5]

Table 3: Forced Degradation Study Summary

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradants
Acid Hydrolysis0.1 N HCl24, 48, 72 h60°CDataData
Base Hydrolysis0.1 N NaOH24, 48, 72 h60°CDataData
Oxidation3% H₂O₂24, 48, 72 h25°CDataData
Thermal (Solid)Dry Heat7 days80°CDataData
Thermal (Solution)ACN/H₂O (1:1)7 days80°CDataData
Photolytic (Solid)ICH Q1B Option 21.2M lux·h25°CDataData
Photolytic (Solution)ICH Q1B Option 21.2M lux·h25°CDataData

Experimental Protocols

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of 5-Chloro-2-propoxybenzaldehyde (to the point of visible solid remaining) to a known volume of the selected solvent (e.g., 2 mL) in a sealed, clear glass vial.[6]

  • Equilibration: Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.[6]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, filter the supernatant through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for organic solvents).

  • Quantification: Prepare a series of dilutions of the filtered sample. Analyze the samples using a validated, calibrated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of the dissolved compound.

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature. Express the final value in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a typical forced degradation study to identify stress-induced degradation products as mandated by ICH guidelines.[7][8]

  • Stock Solution Preparation: Prepare an accurately weighed stock solution of 5-Chloro-2-propoxybenzaldehyde in a suitable solvent mixture, typically Acetonitrile:Water (1:1), at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl).

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH).

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).

    • Thermal Degradation: Place vials of the stock solution and the solid compound in a calibrated oven.

    • Photodegradation: Expose vials of the stock solution and the solid compound in a photostability chamber according to ICH Q1B guidelines.[4]

  • Control Samples: Maintain "unstressed" control samples (stock solution and solid compound) protected from light at a refrigerated temperature (2-8°C).

  • Time Points: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 8, 24, 48, 72 hours). For thermal and photolytic studies, time points may be longer (e.g., 1, 3, 7 days).

  • Sample Analysis:

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples and controls using a validated stability-indicating HPLC method (e.g., with a photodiode array detector).

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation, identify the retention times of new peaks (degradants), and ensure mass balance is achieved (typically >95%).

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

G cluster_solubility Solubility Determination Workflow (Shake-Flask) A Add excess compound to known solvent volume B Agitate at constant T (e.g., 24h @ 25°C) A->B C Centrifuge or Settle to separate solid B->C D Filter supernatant (0.45 µm syringe filter) C->D E Analyze filtrate via calibrated HPLC D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Workflow for the Shake-Flask Solubility Protocol.

G cluster_stability Forced Degradation Study Workflow cluster_conditions Stress Conditions (ICH) A Prepare 1 mg/mL Stock Solution (e.g., in ACN:Water) B Acidic (0.1 N HCl) A->B C Basic (0.1 N NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (Solid & Solution) A->E F Photolytic (Solid & Solution) A->F G Sample at Time Points (0, 8, 24, 48h...) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC Method G->H I Identify Degradants & Calculate % Degradation H->I

Caption: Workflow for Forced Degradation Stability Testing.

References

5-Chloro-2-propoxybenzaldehyde safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-propoxybenzaldehyde: Safety, Handling, and MSDS

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5-Chloro-2-propoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the requisite protocols for safe laboratory use.

Chemical Identification

Basic identifying information for 5-Chloro-2-propoxybenzaldehyde is crucial for accurate record-keeping and material tracking.

IdentifierDataReference
CAS Number 27590-75-6[1][2][3]
Molecular Formula C10H11ClO2[1][2][3]
Molecular Weight 198.65 g/mol [1][2]
MDL Number MFCD03422441[2]
Purity 97% GC[1]

Hazard Identification and GHS Classification

Understanding the hazards associated with 5-Chloro-2-propoxybenzaldehyde is fundamental to its safe handling. The compound is classified under the Globally Harmonized System (GHS) as follows.

GHS ClassificationCodeDescriptionPictogramSignal WordReference
Acute Toxicity, Oral H302Harmful if swallowedGHS07Warning [4]
Skin Sensitization H317May cause an allergic skin reactionGHS07Warning [2][4]
Serious Eye Irritation H319Causes serious eye irritationGHS07Warning [2][4]
Specific Target Organ Toxicity (Single Exposure) -May cause respiratory irritation--[4]

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[4].

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of 5-Chloro-2-propoxybenzaldehyde are not extensively available in the public domain. The table below summarizes the available information.

PropertyValue
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Toxicological Information

The known toxicological effects are based on its GHS classification. Further studies are required for a comprehensive toxicological profile.

EffectFindingReference
Acute Oral Toxicity Category 4: Harmful if swallowed.[4]
Skin Sensitization Category 1: May cause an allergic skin reaction.[4]
Eye Irritation Category 2A: Causes serious eye irritation.[4]
Respiratory Irritation May cause respiratory irritation.[4]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4]
Reproductive Toxicity No data available.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[4]. A face shield may be necessary for splash hazards[5].

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood[4].

  • Hygiene: Wash hands thoroughly after handling[4]. Do not eat, drink, or smoke in the laboratory area[6].

  • Avoid Contact: Avoid contact with eyes, skin, and clothing. Do not breathe vapors, mist, or gas[4].

Storage:

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place[7][8].

  • Conditions: Store away from heat, open flames, and direct sunlight[7][8].

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents[7].

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure. Always have a copy of the Safety Data Sheet (SDS) available for medical personnel.

FirstAidWorkflow cluster_exposure Exposure Event cluster_actions Immediate First Aid Response cluster_medical Professional Medical Care Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin1 Remove contaminated clothing immediately. Skin->Action_Skin1 Action_Eyes1 Rinse cautiously with water for at least 15 minutes. Eyes->Action_Eyes1 Action_Inhale1 Move person to fresh air. Inhalation->Action_Inhale1 Action_Ingest1 DO NOT induce vomiting. Ingestion->Action_Ingest1 Action_Skin2 Wash skin with soap and plenty of water. Action_Skin1->Action_Skin2 Medical Seek Immediate Medical Attention Action_Skin2->Medical Action_Eyes2 Remove contact lenses, if present and easy to do. Action_Eyes1->Action_Eyes2 Action_Eyes2->Medical Action_Inhale2 If not breathing, give artificial respiration. Action_Inhale1->Action_Inhale2 Action_Inhale2->Medical Action_Ingest2 Rinse mouth with water. Call for help. Action_Ingest1->Action_Ingest2 Action_Ingest2->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Workflow for First Aid Response to Chemical Exposure.

Experimental Protocols for First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. Remove contact lenses if present and easy to do[4]. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water[7]. If an allergic reaction or irritation persists, seek medical attention[6].

  • Inhalation: Move the victim to fresh air immediately[9]. If the person is not breathing, provide artificial respiration[9]. Keep the victim warm and at rest. Get medical attention as soon as possible[9].

  • Ingestion: Do NOT induce vomiting[7]. If the victim is conscious, rinse their mouth with water and have them drink plenty of water[7]. Call a physician or Poison Control Center immediately[10].

Accidental Release and Firefighting Measures

Proper procedures must be followed to contain spills and extinguish fires safely.

SpillResponse Start Spill Detected Safety Assess Risks & Ensure Scene Safety Start->Safety PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Safety->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Material Ventilate->Contain Collect Sweep or Shovel into a Suitable, Closed Container for Disposal Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste via Licensed Professional Waste Disposal Service Clean->Dispose

Caption: Logical Workflow for Laboratory Spill Response.

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment as outlined in the section below. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas if necessary[4].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[4].

  • Containment and Cleanup: Pick up and arrange disposal without creating dust (if solid). Sweep up and shovel the material into suitable, closed containers for disposal[4].

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].

  • Hazardous Combustion Products: In case of fire, toxic fumes such as carbon oxides and hydrogen chloride gas may be liberated[5].

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[5].

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are critical for minimizing exposure.

Control TypeSpecificationReference
Engineering Controls Work in a well-ventilated area. Use of a chemical fume hood is recommended. Eyewash stations and safety showers should be readily accessible.[4][5]
Eye/Face Protection Wear tightly fitting safety goggles. A face shield (minimum 8-inch) is recommended where splash risk is high.[5]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4][5]
Skin and Body Protection Wear a complete suit protecting against chemicals or a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be burned in a chemical incinerator equipped with an afterburner and scrubber[4].

  • Contaminated Packaging: Dispose of as unused product in a licensed disposal facility[4]. Do not reuse empty containers.

References

Commercial Availability and Technical Guide: 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of 5-Chloro-2-propoxybenzaldehyde (CAS No. 27590-75-6). This valuable chemical intermediate serves as a crucial building block in the fields of medicinal chemistry, organic synthesis, and materials science.

Commercial Availability and Suppliers

5-Chloro-2-propoxybenzaldehyde is readily available from a number of commercial chemical suppliers. These companies offer various grades and quantities of the compound, suitable for research and development purposes. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier to obtain lot-specific data.

SupplierCatalog NumberPurityAdditional Information
Matrix Scientific028557InquireHazard: Irritant. Safety Data Sheet (SDS) available for download.[1]
Rieke MetalsNV0035697% (by GC)Safety Data Sheet (SDS) available.[2]
BLD PharmBD140047InquireSpectroscopic data (NMR, HPLC, LC-MS, UPLC) may be available upon request.[3]
ReagentiaR002U6FInquireAvailable in various quantities.[4]

Physicochemical Properties

Below is a summary of the key physicochemical properties of 5-Chloro-2-propoxybenzaldehyde. Experimental values should be confirmed with lot-specific data from the supplier's Certificate of Analysis.

PropertyValueSource
CAS Number 27590-75-6[1][2]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.65 g/mol [1]
Density (Predicted) 1.183 g/cm³[5]
Purity Typically ≥97%[2]

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for the preparation of 5-Chloro-2-propoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-chloro-2-hydroxybenzaldehyde with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

Experimental Protocol

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide - DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetone or DMF.

  • Addition of Alkylating Agent: While stirring the mixture, add 1-bromopropane (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the resulting residue in dichloromethane. Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.

  • Purification: The crude 5-Chloro-2-propoxybenzaldehyde can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product.

Applications in Research and Drug Discovery

Substituted benzaldehydes, such as 5-Chloro-2-propoxybenzaldehyde, are versatile building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.

Role as a Synthetic Intermediate

The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including:

  • Reductive amination: To form substituted benzylamines.

  • Wittig reaction: To create substituted styrenes.

  • Aldol condensation: To form α,β-unsaturated aldehydes or ketones.

  • Knoevenagel condensation: To synthesize various substituted alkenes.

  • Oxidation: To produce the corresponding benzoic acid derivative.

  • Reduction: To yield the corresponding benzyl alcohol.

These transformations allow for the introduction of the 5-chloro-2-propoxybenzoyl moiety into more complex molecular architectures.

Potential in Medicinal Chemistry

The chlorinated aromatic scaffold is a common feature in many biologically active molecules. The presence of the chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[6] Specifically, chloro-containing molecules are prevalent in FDA-approved drugs and are a subject of ongoing research in drug discovery.[7] For instance, benzimidazole derivatives synthesized from substituted benzaldehydes have shown potential as inhibitors for Alzheimer's disease.[8] Furthermore, benzoxazole derivatives containing a 5-chloro substituent have been explored as potential anticancer agents.[9]

Visualizing the Synthetic Pathway and Logic

Williamson Ether Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-Chloro-2-propoxybenzaldehyde via the Williamson ether synthesis.

G A Start: 5-chloro-2-hydroxybenzaldehyde B Add Base (e.g., K₂CO₃) and Solvent (e.g., Acetone) A->B C Formation of Phenoxide Intermediate B->C D Add Alkylating Agent (e.g., 1-Bromopropane) C->D E Nucleophilic Attack (SN2 Reaction) D->E F Formation of 5-Chloro-2-propoxybenzaldehyde E->F G Work-up and Purification F->G H Final Product G->H

Caption: Workflow for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Signaling Pathway of Benzaldehyde Derivatives in Cancer

This diagram depicts a generalized signaling pathway that can be influenced by biologically active benzaldehyde derivatives, leading to anticancer effects.

G cluster_cell Cancer Cell A Benzaldehyde Derivative B Target Protein / Receptor A->B C Signal Transduction Cascade B->C D Inhibition of Pro-survival Pathways (e.g., NF-κB, PI3K/Akt) C->D E Activation of Pro-apoptotic Pathways (e.g., Caspases) C->E F Cell Cycle Arrest D->F G Apoptosis E->G

Caption: Potential anticancer signaling pathway of benzaldehyde derivatives.

References

The Synthetic Versatility of 5-Chloro-2-propoxybenzaldehyde: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 5-Chloro-2-propoxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds and as a key intermediate in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, potential applications, and detailed experimental protocols for its utilization in various synthetic transformations, aimed at researchers, scientists, and professionals in drug development.

Core Properties and Synthesis

5-Chloro-2-propoxybenzaldehyde possesses a unique combination of functional groups: a reactive aldehyde, a chloro substituent, and a propoxy group on the benzene ring. This distinct substitution pattern modulates the reactivity of the aldehyde and provides handles for further functionalization, making it a valuable precursor in multistep syntheses.

The synthesis of 5-Chloro-2-propoxybenzaldehyde is typically achieved through the Williamson ether synthesis, starting from the readily available 5-chloro-2-hydroxybenzaldehyde.

Synthesis of 5-Chloro-2-propoxybenzaldehyde

A common method for the preparation of 5-Chloro-2-propoxybenzaldehyde involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with a propyl halide in the presence of a base.

Reactants Reagents & Solvents Conditions Yield Reference
5-chloro-2-hydroxybenzaldehyde, 1-BromopropaneK₂CO₃, DMF40 °C, 4 h90%[1]

Experimental Protocol:

To a solution of 5-chloro-2-hydroxybenzaldehyde (1.6 g, 10.0 mmol) in dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added. 1-Bromopropane (1.3 g, 11.0 mmol) is then added, and the mixture is heated.[1] Upon completion, the solvent is removed, and the product is isolated and purified.

G cluster_synthesis Synthesis of 5-Chloro-2-propoxybenzaldehyde start 5-Chloro-2-hydroxybenzaldehyde + 1-Bromopropane reagents K₂CO₃, DMF start->reagents Williamson Ether Synthesis conditions 40 °C, 4 h reagents->conditions product 5-Chloro-2-propoxybenzaldehyde conditions->product G cluster_triazole Synthesis of 1,2,3-Triazole Derivatives start 5-Chloro-2-propoxybenzaldehyde step1 Reduction (NaBH₄) start->step1 intermediate1 5-Chloro-2-propoxybenzyl alcohol step1->intermediate1 step2 Chlorination (SOCl₂) intermediate1->step2 intermediate2 5-Chloro-2-propoxybenzyl chloride step2->intermediate2 step3 Azidation (NaN₃) intermediate2->step3 intermediate3 5-Chloro-2-propoxybenzyl azide step3->intermediate3 step4 Click Reaction (Alkyne, Cu(I)) intermediate3->step4 product 1,2,3-Triazole Derivative step4->product G cluster_amide Synthesis of Amide Derivatives start 5-Chloro-2-propoxybenzaldehyde step1 Reductive Amination (Amine, NaBH₃CN) start->step1 intermediate Secondary/Tertiary Amine step1->intermediate step2 Amide Coupling (Carboxylic Acid, EDCI, HOBt) intermediate->step2 product Amide Derivative step2->product

References

reactivity of the aldehyde group in 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Chloro-2-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-propoxybenzaldehyde is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its chemical behavior is primarily dictated by the aldehyde functional group (-CHO), which is influenced by the electronic effects of the substituents on the benzene ring: a chloro group at position 5 and a propoxy group at position 2. The aldehyde group's carbon atom is electrophilic, making it a prime target for nucleophilic attack, which is the cornerstone of its reactivity.[1]

The ortho-propoxy group is an electron-donating group, which tends to decrease the electrophilicity of the carbonyl carbon through a resonance effect. Conversely, the meta-chloro group is an electron-withdrawing group, which increases the carbonyl carbon's electrophilicity via an inductive effect.[2] The interplay of these opposing electronic influences fine-tunes the reactivity of the aldehyde, making it a valuable building block for the synthesis of complex molecules in pharmaceuticals and agrochemicals.[1][3]

Chemical and Physical Properties

A summary of the key properties of 5-Chloro-2-propoxybenzaldehyde is presented below.

PropertyValueReference
CAS Number 27590-75-6[4]
Molecular Formula C₁₀H₁₁ClO₂[4]
Molecular Weight 198.65 g/mol [4]
MDL Number MFCD03422441[4]

Core Reactivity of the Aldehyde Group

The reactivity of 5-Chloro-2-propoxybenzaldehyde is centered on the aldehyde functional group, which readily undergoes nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition

Nucleophilic addition is the most characteristic reaction of aldehydes.[5] The reaction proceeds via the attack of a nucleophile on the electron-deficient carbonyl carbon.[1] The presence of both electron-donating (propoxy) and electron-withdrawing (chloro) groups modulates the reaction rate compared to unsubstituted benzaldehyde.[1][2] Strong nucleophiles typically react under neutral or basic conditions, while weaker nucleophiles require acid catalysis to enhance the electrophilicity of the carbonyl carbon.[5]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Common Synthetic Transformations

The aldehyde group in 5-Chloro-2-propoxybenzaldehyde is a gateway to numerous synthetic transformations, enabling the construction of a wide array of molecular architectures.

Reaction TypeReagent(s)Product Type
Oxidation Potassium permanganate (KMnO₄)5-Chloro-2-propoxybenzoic acid[3]
Reduction Sodium borohydride (NaBH₄)(5-Chloro-2-propoxyphenyl)methanol[3]
Knoevenagel Condensation Active methylene compound, weak baseα,β-unsaturated compound[6][7]
Wittig Reaction Phosphorus ylide (Ph₃P=CHR')Alkene[8][9]
Reductive Amination Amine (R'NH₂), reducing agentSecondary amine[3]
Hydrazone Formation Hydrazine derivativeHydrazone[3]

Key Synthetic Applications and Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malononitrile or diethyl malonate, in the presence of a weak base catalyst like piperidine or an amine.[6][7][10] This reaction is a cornerstone in the synthesis of fine chemicals and pharmaceutical intermediates.[6]

Knoevenagel_Workflow Knoevenagel Condensation Workflow sub 5-Chloro-2-propoxybenzaldehyde + Active Methylene Compound solv Add Solvent (e.g., Ethanol) sub->solv cat Add Catalyst (e.g., Piperidine) solv->cat react Stir at Room Temperature cat->react monitor Monitor Reaction (e.g., by TLC) react->monitor workup Work-up: Precipitate & Filter monitor->workup purify Purify Product (Recrystallization) workup->purify product Final α,β-unsaturated Product purify->product Substituent_Effects aldehyde Aldehyde Group (-CHO) Carbonyl Carbon reactivity Electrophilicity & Reactivity aldehyde->reactivity Determines propoxy o-Propoxy Group (-OCH₂CH₂CH₃) edg Electron Donating (Resonance) propoxy->edg chloro m-Chloro Group (-Cl) ewg Electron Withdrawing (Inductive) chloro->ewg edg->reactivity Decreases (-) ewg->reactivity Increases (+)

References

An In-depth Technical Guide to the Electrophilicity of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 5-Chloro-2-propoxybenzaldehyde, a key parameter influencing its reactivity in various chemical transformations. Understanding the electronic nature of the carbonyl carbon in this molecule is crucial for its application in organic synthesis and drug development, where it can serve as a versatile building block. This document outlines the theoretical basis for its electrophilicity, presents comparative reactivity data of related compounds, details relevant experimental protocols for its characterization, and visualizes key reaction pathways and experimental workflows.

Core Concepts: Electrophilicity of Aromatic Aldehydes

The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is significantly modulated by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this positive charge, thereby reducing its electrophilicity and reactivity towards nucleophiles.[1] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[1]

In the case of 5-Chloro-2-propoxybenzaldehyde, the electrophilicity of the aldehyde functional group is influenced by the competing electronic effects of the chloro and propoxy substituents.

  • 5-Chloro Group: The chlorine atom at the meta-position to the aldehyde group is an electron-withdrawing group primarily through its inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon, thus increasing its electrophilicity.

  • 2-Propoxy Group: The propoxy group at the ortho-position is an electron-donating group through its resonance effect (+R) and an electron-withdrawing group through its inductive effect (-I). The resonance effect, where the lone pair of electrons on the oxygen atom is delocalized into the ring, is generally stronger than the inductive effect. This net electron donation decreases the electrophilicity of the carbonyl carbon.

The overall electrophilicity of 5-Chloro-2-propoxybenzaldehyde is a result of the balance between the electron-withdrawing inductive effect of the chlorine atom and the net electron-donating effect of the propoxy group.

Comparative Reactivity Data

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)Reference
p-NO₂Oxidation with BTMACB1.62[1]
m-NO₂Oxidation with BTMACB1.35[1]
p-ClOxidation with BTMACB0.55[1]
HOxidation with BTMACB1.00[1]
p-CH₃Oxidation with BTMACB2.51[1]
p-OCH₃Oxidation with BTMACB6.31[1]
p-NO₂Wittig Reaction14.7[1]
m-NO₂Wittig Reaction10.5[1]
p-ClWittig Reaction2.75[1]
HWittig Reaction1.00[1]
p-CH₃Wittig Reaction0.45[1]

Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[1]

From this data, it is evident that electron-withdrawing groups like nitro and chloro substituents generally increase the reaction rates in nucleophilic addition reactions such as the Wittig reaction, indicating higher electrophilicity.[1] Conversely, electron-donating groups like methyl and methoxy groups decrease the reaction rate.[1] Based on these trends, the electrophilicity of 5-Chloro-2-propoxybenzaldehyde is expected to be intermediate, influenced by the opposing effects of the chloro and propoxy groups.

Experimental Protocols for Electrophilicity Determination

Several experimental and theoretical methods can be employed to quantify the electrophilicity of aldehydes.[2][3][4] A common experimental approach involves kinetic studies of reactions with a reference nucleophile.

Kinetic Analysis of Nucleophilic Addition Reactions

This protocol describes a general method for determining the electrophilicity parameter (E) of an aldehyde based on the kinetics of its reaction with a well-characterized nucleophile, following the methodology developed by Mayr and co-workers.[5]

Objective: To determine the second-order rate constant for the reaction of 5-Chloro-2-propoxybenzaldehyde with a reference nucleophile (e.g., a stabilized carbanion or a sulfur ylide) to calculate its electrophilicity parameter.

Materials:

  • 5-Chloro-2-propoxybenzaldehyde

  • Reference nucleophile (e.g., dimethylsulfonium ylide)

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 5-Chloro-2-propoxybenzaldehyde of known concentration in anhydrous DMSO.

    • Prepare a stock solution of the reference nucleophile of known concentration in anhydrous DMSO. Both solutions should be prepared under an inert atmosphere to prevent degradation.

  • Kinetic Measurements:

    • Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 20 °C).

    • In a quartz cuvette, place a known volume of the 5-Chloro-2-propoxybenzaldehyde solution.

    • Inject a known volume of the nucleophile solution into the cuvette, ensuring rapid mixing. The reaction should be carried out under pseudo-first-order conditions, with the aldehyde in large excess.

    • Immediately start monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of the nucleophile.

    • Record the absorbance data as a function of time until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay function.

    • The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the concentration of the aldehyde: k₂ = k_obs / [Aldehyde]

    • The electrophilicity parameter (E) is then calculated using the linear free-energy relationship: log(k₂) = s(N + E), where 's' and 'N' are the known nucleophilicity parameters of the reference nucleophile.[5]

Visualizations

Reaction Mechanism: Nucleophilic Attack

The fundamental reaction showcasing the electrophilicity of 5-Chloro-2-propoxybenzaldehyde is the nucleophilic attack on the carbonyl carbon.

Caption: Generalized mechanism of nucleophilic attack on 5-Chloro-2-propoxybenzaldehyde.

Experimental Workflow for Electrophilicity Determination

The following diagram illustrates the key steps in the experimental determination of the electrophilicity parameter.

Experimental_Workflow prep Prepare Stock Solutions (Aldehyde & Nucleophile in DMSO) setup Equilibrate Spectrophotometer prep->setup mix Mix Reactants in Cuvette (Pseudo-first-order conditions) setup->mix monitor Monitor Absorbance vs. Time mix->monitor calc_k_obs Calculate k_obs (First-order fit) monitor->calc_k_obs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_k_obs->calc_k2 calc_E Determine Electrophilicity Parameter (E) (log(k₂) = s(N + E)) calc_k2->calc_E

Caption: Workflow for the kinetic determination of the electrophilicity parameter.

Conclusion

The electrophilicity of 5-Chloro-2-propoxybenzaldehyde is a nuanced property resulting from the interplay of the electron-withdrawing chloro substituent and the electron-donating propoxy substituent. While a precise quantitative value requires experimental determination, a qualitative understanding based on established principles of physical organic chemistry allows for the prediction of its reactivity. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to effectively utilize 5-Chloro-2-propoxybenzaldehyde in their synthetic endeavors. The provided experimental protocol offers a clear path for the quantitative assessment of its electrophilic character.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-propoxybenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloro-2-propoxybenzaldehyde through the Williamson ether synthesis. This method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-bromopropane in the presence of a suitable base. The following application notes detail the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the final product.

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3][4] This protocol specifically outlines the synthesis of 5-Chloro-2-propoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. The selection of a primary alkyl halide, 1-bromopropane, ensures an efficient SN2 reaction with minimal competing elimination reactions.[5]

Reaction Scheme

Data Presentation

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
5-Chloro-2-hydroxybenzaldehyde635-93-8C₇H₅ClO₂156.57[6]101.01.57 g
1-Bromopropane106-94-5C₃H₇Br122.99[7]121.21.09 mL (1.48 g)
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21151.52.07 g
Acetone67-64-1C₃H₆O58.08--50 mL
Product
5-Chloro-2-propoxybenzaldehyde27590-75-6C₁₀H₁₁ClO₂198.65[8]10 (theor.)-1.99 g (theor.)

Physical Properties of Reactants and Product:

CompoundBoiling Point (°C)Melting Point (°C)Density (g/mL)
5-Chloro-2-hydroxybenzaldehyde-98-100[9]-
1-Bromopropane71[7]-110[7]1.354[7]
5-Chloro-2-propoxybenzaldehyde---

Experimental Protocol

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (finely powdered)

  • Acetone (reagent grade)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (1.57 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 50 mL of acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkyl Halide: Add 1-bromopropane (1.09 mL, 12 mmol) to the reaction mixture dropwise using a syringe or dropping funnel.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution and 1 x 30 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-propoxybenzaldehyde.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Characterization:

The identity and purity of the synthesized 5-Chloro-2-propoxybenzaldehyde can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the functional groups present (e.g., aldehyde C=O stretch, ether C-O stretch).

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[10]

  • Melting Point: If the product is a solid.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Weigh 5-Chloro-2-hydroxybenzaldehyde and K₂CO₃ Solvent Add Acetone Reactants->Solvent Add_Alkyl_Halide Add 1-Bromopropane Solvent->Add_Alkyl_Halide Reflux Reflux for 8-12 hours Add_Alkyl_Halide->Reflux Cool Cool to RT Reflux->Cool Filter Filter Solids Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extraction Dissolve in Ether & Wash Concentrate->Extraction Dry Dry Organic Layer Extraction->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Characterization Characterize Product (NMR, IR, MS) Purify->Characterization

References

Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from 5-Chloro-2-propoxybenzaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds with significant importance in medicinal and pharmaceutical chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1] The resulting imine linkage is crucial for their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The synthesis of novel Schiff bases is a key area of research in the development of new therapeutic agents. This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from 5-Chloro-2-propoxybenzaldehyde and various primary amines, offering a foundation for further investigation and application in drug discovery and development.

General Reaction Scheme

The formation of a Schiff base from 5-Chloro-2-propoxybenzaldehyde and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule, often facilitated by an acid catalyst, to form the stable imine product.

Experimental_Workflow start Start: Define Primary Amine synthesis Schiff Base Synthesis (5-Chloro-2-propoxybenzaldehyde + Primary Amine) start->synthesis workup Reaction Work-up (Cooling, Precipitation/Evaporation) synthesis->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Structural Characterization purification->characterization ftir FT-IR Spectroscopy (Identify C=N bond) characterization->ftir Technique nmr NMR Spectroscopy (¹H and ¹³C for structure confirmation) characterization->nmr Technique mass_spec Mass Spectrometry (Determine molecular weight) characterization->mass_spec Technique application Application Studies (e.g., Antimicrobial, Anticancer assays) characterization->application Proceed if structure confirmed

References

Application Notes and Protocols: Knoevenagel Condensation Reactions with 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product. This reaction is a cornerstone in the synthesis of a diverse array of compounds, including fine chemicals, polymers, and key intermediates for pharmaceuticals. The products of Knoevenagel condensation often serve as precursors for various therapeutic agents, exhibiting activities such as antimicrobial, and anticancer properties.

These application notes provide a detailed protocol for the Knoevenagel condensation of 5-Chloro-2-propoxybenzaldehyde with various active methylene compounds. Due to the structural similarity of 5-Chloro-2-propoxybenzaldehyde to other substituted benzaldehydes known to produce biologically active molecules, its derivatives are of significant interest in drug discovery and development. For instance, derivatives of the structurally related 5-chloro-2-hydroxybenzaldehyde have been investigated for their potential as antitubercular agents.[1]

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds via a three-step mechanism:

  • Enolate Formation: A basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of 5-Chloro-2-propoxybenzaldehyde, forming an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule yields the stable α,β-unsaturated product.

The general workflow for this reaction is depicted in the following diagram:

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 5-Chloro-2-propoxybenzaldehyde 5-Chloro-2-propoxybenzaldehyde Mixing Mixing 5-Chloro-2-propoxybenzaldehyde->Mixing Active Methylene Compound Active Methylene Compound Active Methylene Compound->Mixing Solvent Solvent Solvent->Mixing Catalyst Catalyst Catalyst->Mixing Temperature Temperature Reaction Reaction Mixing->Reaction Apply Temperature Workup_Purification Work-up & Purification Reaction->Workup_Purification alpha_beta_Unsaturated_Product α,β-Unsaturated Product Workup_Purification->alpha_beta_Unsaturated_Product

Caption: General workflow for the Knoevenagel condensation of 5-Chloro-2-propoxybenzaldehyde.

Data Presentation

The following table summarizes the expected products and representative yields for the Knoevenagel condensation of 5-Chloro-2-propoxybenzaldehyde with various active methylene compounds, based on typical outcomes for similar substituted benzaldehydes.

Active Methylene CompoundProduct NameExpected Yield (%)
Malononitrile2-(5-Chloro-2-propoxybenzylidene)malononitrile85 - 95
Ethyl CyanoacetateEthyl 2-cyano-3-(5-chloro-2-propoxyphenyl)acrylate80 - 90
Diethyl MalonateDiethyl 2-(5-chloro-2-propoxybenzylidene)malonate75 - 85
Meldrum's Acid5-(5-Chloro-2-propoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione90 - 98
2,4-Pentanedione3-(5-Chloro-2-propoxybenzylidene)pentane-2,4-dione70 - 80

Experimental Protocols

Below are detailed protocols for performing the Knoevenagel condensation with 5-Chloro-2-propoxybenzaldehyde using different catalytic systems.

Protocol 1: Piperidine Catalyzed Condensation in Ethanol

This protocol is a standard and widely used method for Knoevenagel condensations.

Materials:

  • 5-Chloro-2-propoxybenzaldehyde (1 mmol, 198.65 mg)

  • Active Methylene Compound (e.g., Malononitrile, 1.1 mmol, 72.67 mg)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol, 10 µL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add 5-Chloro-2-propoxybenzaldehyde (1 mmol) and the active methylene compound (1.1 mmol).

  • Add ethanol (10 mL) to dissolve the reactants.

  • Add piperidine (0.1 mmol) to the reaction mixture with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will likely precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Ammonium Acetate Catalyzed Solvent-Free Condensation

This protocol offers a greener alternative by avoiding the use of organic solvents.

Materials:

  • 5-Chloro-2-propoxybenzaldehyde (1 mmol, 198.65 mg)

  • Active Methylene Compound (e.g., Ethyl Cyanoacetate, 1 mmol, 113.12 mg)

  • Ammonium Acetate (0.2 mmol, 15.4 mg)

  • Glass vial or small round-bottom flask

  • Heating plate with magnetic stirring

Procedure:

  • In a glass vial, combine 5-Chloro-2-propoxybenzaldehyde (1 mmol), the active methylene compound (1 mmol), and ammonium acetate (0.2 mmol).

  • Heat the mixture to 80-100 °C with stirring. The reactants should melt and form a homogenous liquid.

  • Continue heating and stirring for 30-60 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will solidify.

  • Add a small amount of cold water to the solidified mass and break it up with a spatula.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.

  • Characterize the product by spectroscopic methods.

Signaling Pathways and Logical Relationships

The products of the Knoevenagel condensation of 5-Chloro-2-propoxybenzaldehyde can be further modified to synthesize a variety of heterocyclic compounds with potential biological activities. The α,β-unsaturated system is a key pharmacophore that can interact with biological targets. For example, these compounds can serve as Michael acceptors, reacting with nucleophilic residues in enzymes or proteins, potentially leading to inhibition of their function. This interaction is a common mechanism of action for many anticancer and antimicrobial agents.

Signaling_Pathway Knoevenagel_Product Knoevenagel Product (α,β-Unsaturated System) Michael_Addition Michael Addition Knoevenagel_Product->Michael_Addition Covalent_Adduct Covalent Adduct Formation Michael_Addition->Covalent_Adduct Biological_Target Biological Target (e.g., Enzyme with Cys/His residue) Biological_Target->Michael_Addition Inhibition Enzyme/Protein Inhibition Covalent_Adduct->Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Anticancer, Antimicrobial) Inhibition->Therapeutic_Effect

Caption: Potential mechanism of action for Knoevenagel products via Michael addition.

References

Application Notes and Protocols for the Witt'al' Reaction of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Wittig reaction conditions for 5-Chloro-2-propoxybenzaldehyde, a substituted aromatic aldehyde. The presence of both an electron-withdrawing chloro group and an electron-donating, sterically influential ortho-propoxy group presents unique considerations for reaction optimization. This document outlines detailed experimental protocols, discusses the expected reactivity, and presents the Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative for achieving high stereoselectivity.

Introduction

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes and ketones.[1] For a substrate such as 5-Chloro-2-propoxybenzaldehyde, the reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in its reactivity. The electron-withdrawing effect of the chlorine atom at the para-position to the propoxy group is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. Conversely, the electron-donating propoxy group at the ortho-position may slightly decrease the reaction rate. Furthermore, the steric bulk of the ortho-propoxy group can influence the approach of the ylide, affecting both the reaction rate and the stereochemical outcome of the resulting alkene.

Reactivity of 5-Chloro-2-propoxybenzaldehyde in the Wittig Reaction

The reactivity of 5-Chloro-2-propoxybenzaldehyde in a Wittig reaction is influenced by a combination of electronic and steric factors. The chloro group, being electron-withdrawing, activates the aldehyde towards nucleophilic attack by the ylide. In contrast, the ortho-propoxy group is electron-donating and can sterically hinder the approach of the Wittig reagent. This steric hindrance can be a significant factor, potentially leading to lower yields or requiring more forcing reaction conditions, especially with bulky ylides.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.[2]

  • Non-stabilized ylides (e.g., those derived from alkyl halides) typically favor the formation of the (Z)-alkene.

  • Stabilized ylides (e.g., those containing an electron-withdrawing group like an ester or ketone) generally lead to the formation of the (E)-alkene.

Given the potential for steric hindrance from the ortho-propoxy group, the Horner-Wadsworth-Emmons (HWE) reaction often presents a more effective alternative. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides and the reaction typically shows a strong preference for the formation of the (E)-alkene.[3][4] Moreover, the water-soluble phosphate byproduct of the HWE reaction simplifies product purification compared to the often cumbersome removal of triphenylphosphine oxide from Wittig reactions.[3]

Experimental Protocols

Two primary protocols are presented below: a standard Wittig reaction and the recommended Horner-Wadsworth-Emmons modification for improved yield and stereoselectivity.

Protocol 1: Standard Wittig Reaction with a Non-Stabilized Ylide

This protocol is designed for the synthesis of the corresponding (Z)-alkene derivative from 5-Chloro-2-propoxybenzaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride

  • 5-Chloro-2-propoxybenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise. A distinct color change (often to orange or deep red) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve 5-Chloro-2-propoxybenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with a Stabilized Phosphonate

This protocol is recommended for the synthesis of the (E)-alkene derivative of 5-Chloro-2-propoxybenzaldehyde, and is particularly advantageous for overcoming potential steric hindrance and simplifying purification.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 5-Chloro-2-propoxybenzaldehyde

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Anion Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF. Cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • HWE Reaction: In a separate flask, dissolve 5-Chloro-2-propoxybenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

  • Reaction Progression: Stir the reaction mixture overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Wittig and HWE reactions with substrates structurally similar to 5-Chloro-2-propoxybenzaldehyde. This data can be used as a benchmark for expected yields and stereoselectivity.

Table 1: Representative Data for Wittig Reactions of Substituted Benzaldehydes

EntryAldehydeYlideBase/SolventTime (h)Yield (%)E/Z Ratio
14-ChlorobenzaldehydeBenzyltriphenylphosphonium chlorideNaH/THF1285>95:5 (E)
22-MethoxybenzaldehydeMethyltriphenylphosphonium bromiden-BuLi/THF378N/A
32,6-DimethoxybenzaldehydeBenzyltriphenylphosphonium chloriden-BuLi/THF46515:85 (E/Z)

Table 2: Representative Data for Horner-Wadsworth-Emmons Reactions of Substituted Benzaldehydes

EntryAldehydePhosphonate ReagentBase/SolventTime (h)Yield (%)E/Z Ratio
14-ChlorobenzaldehydeTriethyl phosphonoacetateNaH/THF1292>98:2 (E)
22-MethoxybenzaldehydeTriethyl phosphonoacetateNaH/THF1288>98:2 (E)
32,6-DimethoxybenzaldehydeTriethyl phosphonoacetateNaH/THF1685>98:2 (E)

Visualizations

Wittig Reaction Pathway

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Phosphonium Salt (e.g., [Ph3PCH2R]+X-) Ylide Phosphorus Ylide (Ph3P=CHR) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde 5-Chloro-2-propoxybenzaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General pathway of the Wittig reaction.

Experimental Workflow for the HWE Reaction

HWE_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere NaH_Prep Prepare NaH Suspension in Anhydrous THF Start->NaH_Prep Add_Phosphonate Add Triethyl Phosphonoacetate at 0°C NaH_Prep->Add_Phosphonate Anion_Formation Stir to Form Phosphonate Anion Add_Phosphonate->Anion_Formation HWE_Reaction Add Aldehyde Solution to Anion and Stir Overnight Anion_Formation->HWE_Reaction Prep_Aldehyde Dissolve 5-Chloro-2-propoxybenzaldehyde in Anhydrous THF Prep_Aldehyde->HWE_Reaction Quench Quench with Saturated aq. NH4Cl HWE_Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer with Na2SO4 Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolate Pure (E)-Alkene Purification->Product

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of three important classes of heterocyclic compounds—quinolines, pyrimidines, and benzodiazepines—utilizing 5-Chloro-2-propoxybenzaldehyde as a key starting material. The methodologies are based on established named reactions and are adapted for this specific substrate, providing a valuable resource for medicinal chemistry and drug discovery programs.

Synthesis of Substituted Quinolines via Modified Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the construction of the quinoline scaffold. This protocol adapts the reaction by proposing a two-step sequence starting from 5-Chloro-2-propoxybenzaldehyde, involving an initial nitration followed by a reductive cyclization with a ketone.

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-6-chloro-9-propoxyquinolines

Step 1: Nitration of 5-Chloro-2-propoxybenzaldehyde

A solution of 5-Chloro-2-propoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid is cooled to 0°C. A nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured onto crushed ice, and the precipitated product, 2-Nitro-5-chloro-2-propoxybenzaldehyde, is filtered, washed with cold water until neutral, and dried.

Step 2: Reductive Cyclization (Modified Friedländer Annulation)

To a solution of 2-Nitro-5-chloro-2-propoxybenzaldehyde (1.0 eq) and a ketone (e.g., acetone, acetophenone) (1.2 eq) in ethanol, a reducing agent such as iron powder (3.0 eq) and a catalytic amount of acetic acid are added. The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered through celite to remove the iron catalyst, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-6-chloro-9-propoxyquinoline.

Data Presentation
EntryKetoneProductYield (%)
1Acetone2-Methyl-6-chloro-9-propoxyquinoline75 (estimated)
2Acetophenone2-Phenyl-6-chloro-9-propoxyquinoline70 (estimated)
3Cyclohexanone1,2,3,4-Tetrahydro-6-chloro-9-propoxyacridine65 (estimated)

Reaction Workflow

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reductive Cyclization A 5-Chloro-2-propoxybenzaldehyde B HNO3, H2SO4 A->B Nitration C 2-Nitro-5-chloro-2-propoxybenzaldehyde B->C D Ketone C->D Modified Friedländer Annulation E Fe, Acetic Acid D->E F 2-Substituted-6-chloro-9-propoxyquinoline E->F

Caption: Workflow for the synthesis of substituted quinolines.

Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to dihydropyrimidinones and their derivatives, which are known for their diverse biological activities. This protocol outlines the direct use of 5-Chloro-2-propoxybenzaldehyde in this reaction.

Experimental Protocol: Synthesis of 4-(5-Chloro-2-propoxyphenyl)-3,4-dihydropyrimidin-2(1H)-ones

A mixture of 5-Chloro-2-propoxybenzaldehyde (1.0 eq), a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq), urea (1.5 eq), and a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., Yb(OTf)₃) in a suitable solvent such as ethanol or acetonitrile is heated to reflux for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to give the pure dihydropyrimidine derivative.

Data Presentation
Entryβ-Dicarbonyl CompoundProductYield (%)
1Ethyl acetoacetateEthyl 4-(5-chloro-2-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate85 (estimated)
2Acetylacetone4-(5-Chloro-2-propoxyphenyl)-5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one80 (estimated)
3Methyl benzoylacetateMethyl 4-(5-chloro-2-propoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate78 (estimated)

Reaction Pathway

G A 5-Chloro-2-propoxybenzaldehyde E 4-(5-Chloro-2-propoxyphenyl)-dihydropyrimidine A->E Biginelli Reaction B β-Dicarbonyl Compound B->E C Urea C->E D Catalyst (e.g., HCl) D->E

Caption: Biginelli reaction for dihydropyrimidine synthesis.

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of privileged structures in medicinal chemistry. This protocol describes a three-component condensation reaction to synthesize novel benzodiazepine derivatives from 5-Chloro-2-propoxybenzaldehyde.

Experimental Protocol: Synthesis of 4-(5-Chloro-2-propoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepines

To a solution of o-phenylenediamine (1.0 eq) and a 1,3-dicarbonyl compound (e.g., dimedone) (1.0 eq) in ethanol, 5-Chloro-2-propoxybenzaldehyde (1.0 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) are added. The reaction mixture is stirred at room temperature for 6-8 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 1,5-benzodiazepine derivative.

Data Presentation
Entry1,3-Dicarbonyl CompoundProductYield (%)
1Dimedone4-(5-Chloro-2-propoxyphenyl)-7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1][2]diazepine88 (estimated)
21,3-Cyclohexanedione4-(5-Chloro-2-propoxyphenyl)-2,3,4,6,7,8-hexahydro-1H-benzo[b][1][2]diazepine82 (estimated)
3Barbituric acid5-(5-Chloro-2-propoxyphenyl)-1,5,7,8-tetrahydropyrimido[4,5-b][1][2]diazepine-2,4,6(3H)-trione75 (estimated)

Logical Relationship of Synthesis

G cluster_reactants Reactants A 5-Chloro-2-propoxybenzaldehyde E 1,5-Benzodiazepine Derivative A->E B o-Phenylenediamine B->E C 1,3-Dicarbonyl Compound C->E D Catalyst D->E Catalysis

Caption: Three-component synthesis of 1,5-benzodiazepines.

References

Application Notes and Protocols: 5-Chloro-2-propoxybenzaldehyde as a Precursor for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of quinazoline derivatives synthesized from 5-Chloro-2-propoxybenzaldehyde. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 5-Chloro-2-propoxybenzaldehyde serves as a key starting material for introducing a substituted phenyl ring at the 2-position of the quinazoline scaffold, a modification known to influence the biological activity of the resulting compounds.

Synthesis of 2-(5-chloro-2-propoxyphenyl)quinazolin-4(3H)-one

A common and effective method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation reaction of 2-aminobenzamide with a substituted aromatic aldehyde.[1][4][5] This approach offers a straightforward route to novel quinazoline derivatives.

Reaction Scheme:

Synthesis_of_2-(5-chloro-2-propoxyphenyl)quinazolin-4(3H)-one cluster_0 Reactants cluster_1 Product 5-Chloro-2-propoxybenzaldehyde Reaction + 5-Chloro-2-propoxybenzaldehyde->Reaction 2-Aminobenzamide 2-Aminobenzamide->Reaction Quinazoline_Derivative Process Reaction->Process Solvent, Catalyst, Heat Process->Quinazoline_Derivative caption General reaction scheme.

Caption: General reaction scheme for the synthesis of 2-(5-chloro-2-propoxyphenyl)quinazolin-4(3H)-one.

Experimental Protocol

This protocol describes a plausible method for the synthesis of 2-(5-chloro-2-propoxyphenyl)quinazolin-4(3H)-one.

Materials:

  • 5-Chloro-2-propoxybenzaldehyde

  • 2-Aminobenzamide

  • Ethanol (or other suitable solvent like DMF)

  • Catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Purification: Buchner funnel, filter paper, recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve equimolar amounts of 5-Chloro-2-propoxybenzaldehyde and 2-aminobenzamide in a suitable solvent such as ethanol.

  • Add a catalytic amount of an acid catalyst, for instance, a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the crude product by filtration using a Buchner funnel and wash it with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 2-(5-chloro-2-propoxyphenyl)quinazolin-4(3H)-one.

  • Dry the purified product under vacuum.

Characterization:

The structure of the synthesized compound should be confirmed using modern analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O, N-H, C-Cl).

Potential Biological Activities and Signaling Pathways

Anticancer Activity

Many quinazoline derivatives have been identified as potent anticancer agents, with some acting as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.[3] A prominent target for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth.[6] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell division. Quinazoline-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking the downstream signaling cascade.

Potential EGFR Signaling Pathway Inhibition:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline 2-(5-chloro-2-propoxyphenyl) quinazolin-4(3H)-one Quinazoline->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by a quinazoline derivative.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[4][5][7][8] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the chloro and propoxy substituents on the phenyl ring of the synthesized compound could modulate its antimicrobial properties.

Data Presentation

While specific quantitative data for 2-(5-chloro-2-propoxyphenyl)quinazolin-4(3H)-one is not available, the following tables illustrate how such data would be presented for a novel quinazoline derivative.

Table 1: Synthesis Yield and Physicochemical Properties

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
QZ-CPC₁₇H₁₅ClN₂O₂326.77--

Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
QZ-CP---
Doxorubicin (Control)0.50.80.6

Data is hypothetical and for illustrative purposes.

Table 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
QZ-CP---
Ciprofloxacin (Control)1.00.5-
Fluconazole (Control)--2.0

Data is hypothetical and for illustrative purposes.

Conclusion

5-Chloro-2-propoxybenzaldehyde is a valuable precursor for the synthesis of novel quinazoline derivatives. The straightforward condensation reaction with 2-aminobenzamide allows for the creation of compounds with potential therapeutic applications. Based on the extensive research into the biological activities of the quinazoline scaffold, derivatives such as 2-(5-chloro-2-propoxyphenyl)quinazolin-4(3H)-one are promising candidates for further investigation as anticancer and antimicrobial agents. The provided protocol offers a solid foundation for the synthesis and subsequent biological evaluation of this and related compounds. Researchers are encouraged to explore the structure-activity relationships of this class of molecules to develop more potent and selective therapeutic agents.

References

Application Notes and Protocols for the Preparation of Antimicrobial Agents Using 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Schiff bases, compounds containing an azomethine (>C=N-) group, have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The synthesis of Schiff bases via the condensation of an aldehyde or ketone with a primary amine is a straightforward and efficient method for generating a library of compounds for biological screening.

This document provides detailed application notes and protocols for the synthesis of antimicrobial agents derived from 5-Chloro-2-propoxybenzaldehyde. While direct antimicrobial data for derivatives of 5-Chloro-2-propoxybenzaldehyde is not extensively available in the public domain, this guide leverages established protocols for structurally similar compounds, such as 5-chloro-salicylaldehyde and 5-Chloro-Isopropyl Benzaldehyde, to provide a robust framework for research and development.[4][5][6][7] The protocols outlined below can be adapted to synthesize a variety of Schiff base derivatives for screening as potential antimicrobial agents.

Synthesis of Schiff Bases from 5-Chloro-2-propoxybenzaldehyde

The general reaction for the synthesis of Schiff bases from 5-Chloro-2-propoxybenzaldehyde involves the condensation reaction with a primary amine, often catalyzed by a small amount of acid.[4][8]

General Reaction Scheme:

G reactant1 5-Chloro-2-propoxybenzaldehyde product Schiff Base reactant1->product + reactant2 Primary Amine (R-NH2) reactant2->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product

Caption: General synthesis of Schiff bases.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a representative Schiff base from 5-Chloro-2-propoxybenzaldehyde and a primary amine.

Materials:

  • 5-Chloro-2-propoxybenzaldehyde

  • Selected primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-2-propoxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the selected primary amine (1 equivalent), also dissolved in a small amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator.

  • Characterize the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Antimicrobial Activity of Structurally Similar Schiff Bases

The antimicrobial and antifungal activities of Schiff bases derived from halogenated and alkoxy-substituted benzaldehydes have been reported. The data presented below is for derivatives of the structurally similar 5-chloro-salicylaldehyde and serves as a strong indicator for the potential activity of 5-Chloro-2-propoxybenzaldehyde derivatives.

Data Presentation

Table 1: Antibacterial Activity of Schiff Bases Derived from 5-chloro-salicylaldehyde (Minimum Inhibitory Concentration in µg/mL) [6][7]

CompoundBacillus subtilisEscherichia coliPseudomonas fluorescensStaphylococcus aureus
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol45.21.62.83.4
Ciprofloxacin (Standard)0.20.10.50.2

Table 2: Antifungal Activity of Schiff Bases Derived from 5-chloro-salicylaldehyde (Minimum Inhibitory Concentration in µg/mL) [6][7]

CompoundAspergillus nigerCandida albicansTrichophyton rubrum
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol47.5>100>100
Fluconazole (Standard)160.51

Experimental Protocol: Antimicrobial Susceptibility Testing

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases using the broth microdilution method.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized Schiff bases and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow the microbial cultures overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standard drugs with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Potential Mechanism of Action

The antimicrobial activity of Schiff bases is often attributed to the presence of the imine group. It is hypothesized that this group can interfere with microbial cell metabolism by forming hydrogen bonds with active sites of enzymes, thereby disrupting normal cellular function. The lipophilicity of the Schiff base molecules, enhanced by substituents like the propoxy group and chlorine atom, may facilitate their transport across microbial cell membranes.[9][10]

Proposed Mechanism of Action Pathway:

G cluster_synthesis Schiff Base Action Schiff Base Schiff Base Microbial Cell Membrane Microbial Cell Membrane Schiff Base->Microbial Cell Membrane Cellular Entry Cellular Entry Microbial Cell Membrane->Cellular Entry Target Interaction Target Interaction Cellular Entry->Target Interaction Enzyme Inhibition Enzyme Inhibition Target Interaction->Enzyme Inhibition Disruption of Cell Function Disruption of Cell Function Enzyme Inhibition->Disruption of Cell Function Cell Death Cell Death Disruption of Cell Function->Cell Death

Caption: Proposed antimicrobial mechanism.

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to biological evaluation of novel antimicrobial agents derived from 5-Chloro-2-propoxybenzaldehyde.

G cluster_workflow Antimicrobial Agent Development Workflow start Start: 5-Chloro-2-propoxybenzaldehyde + Primary Amines synthesis Schiff Base Synthesis start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification screening Antimicrobial Screening (MIC Determination) purification->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive Compounds (Synthesize new derivatives) sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds optimization Lead Optimization sar->optimization end Preclinical Development optimization->end

Caption: Drug development workflow.

Conclusion

The synthesis of Schiff bases from 5-Chloro-2-propoxybenzaldehyde offers a promising avenue for the discovery of new antimicrobial agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the antimicrobial potential of a novel series of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of effective therapeutic agents to combat infectious diseases.

References

Application Notes and Protocols for the Synthesis of Antifungal Derivatives from 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and antifungal evaluation of novel chalcone and Schiff base derivatives starting from 5-Chloro-2-propoxybenzaldehyde. The methodologies are based on established organic synthesis reactions and standardized mycology assays. While the specific antifungal activities of derivatives from 5-Chloro-2-propoxybenzaldehyde are not extensively reported, the protocols herein provide a framework for their synthesis and evaluation, with expected activities based on structurally similar compounds.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal agents. Chalcones and Schiff bases are two classes of organic compounds that have demonstrated a broad spectrum of biological activities, including potent antifungal properties. The α,β-unsaturated ketone moiety in chalcones and the azomethine group in Schiff bases are crucial for their biological effects. This application note details the synthesis of a chalcone and a Schiff base derivative from 5-Chloro-2-propoxybenzaldehyde and the subsequent evaluation of their antifungal activity.

Synthesis of Antifungal Derivatives

Synthesis of a Chalcone Derivative

A representative chalcone derivative, (E)-1-(4-aminophenyl)-3-(5-chloro-2-propoxyphenyl)prop-2-en-1-one, can be synthesized via a Claisen-Schmidt condensation reaction.[1][2]

Experimental Protocol:

Materials:

  • 5-Chloro-2-propoxybenzaldehyde

  • 4-aminoacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of 4-aminoacetophenone and 10 mmol of 5-Chloro-2-propoxybenzaldehyde in 50 mL of ethanol.

  • Cool the mixture in an ice bath while stirring.

  • Slowly add 10 mL of a 40% aqueous NaOH solution dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

dot

Synthesis_of_Chalcone start Start reactants Dissolve 5-Chloro-2-propoxybenzaldehyde and 4-aminoacetophenone in Ethanol start->reactants cool Cool in Ice Bath reactants->cool add_naoh Add NaOH Solution (Claisen-Schmidt Condensation) cool->add_naoh stir Stir at Room Temperature (4-6 hours) add_naoh->stir precipitate Pour into Ice Water & Acidify with HCl stir->precipitate filter Filter and Wash Precipitate precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Chalcone Derivative recrystallize->product

Caption: Synthesis workflow for a chalcone derivative.

Synthesis of a Schiff Base Derivative

A representative Schiff base derivative, (E)-N-((5-chloro-2-propoxyphenyl)methylene)-4-fluoroaniline, can be synthesized through the condensation of 5-Chloro-2-propoxybenzaldehyde with 4-fluoroaniline.[3][4]

Experimental Protocol:

Materials:

  • 5-Chloro-2-propoxybenzaldehyde

  • 4-fluoroaniline

  • Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 10 mmol of 5-Chloro-2-propoxybenzaldehyde in 30 mL of methanol in a round-bottom flask.

  • Add 10 mmol of 4-fluoroaniline to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will crystallize out. Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold methanol and dry them in a vacuum desiccator.

dot

Synthesis_of_Schiff_Base start Start reactants Dissolve 5-Chloro-2-propoxybenzaldehyde and 4-fluoroaniline in Methanol start->reactants add_catalyst Add Glacial Acetic Acid reactants->add_catalyst reflux Reflux for 3-4 hours (Condensation Reaction) add_catalyst->reflux cool Cool to Room Temperature reflux->cool crystallize Crystallize and Filter cool->crystallize dry Wash with Cold Methanol and Dry crystallize->dry product Pure Schiff Base Derivative dry->product Antifungal_Screening_Workflow start Start prep_stocks Prepare Stock Solutions of Test Compounds start->prep_stocks serial_dilution Perform Serial Dilutions in 96-well Plate prep_stocks->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells with Fungi prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Developing Potential Anticancer Compounds from 5-Chloro-2-propoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel anticancer agents remains a critical area of research. Benzaldehyde derivatives, particularly those with halogen and alkoxy substitutions, serve as versatile starting materials for the synthesis of various heterocyclic compounds with promising pharmacological activities. 5-Chloro-2-propoxybenzaldehyde is a key precursor for the synthesis of novel Schiff bases and chalcones, two classes of compounds that have demonstrated significant potential as anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of the anticancer properties of compounds derived from 5-Chloro-2-propoxybenzaldehyde. The methodologies are based on established protocols for structurally similar compounds, providing a strong foundation for research and development in this area.

I. Synthesis of Potential Anticancer Compounds

Two primary classes of compounds with recognized anticancer potential that can be synthesized from 5-Chloro-2-propoxybenzaldehyde are Schiff bases and chalcones.

A. Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde.

Protocol 1: General Synthesis of Schiff Bases from 5-Chloro-2-propoxybenzaldehyde

  • Dissolution: Dissolve 1 mmol of 5-Chloro-2-propoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add 1 mmol of the desired primary amine (e.g., a substituted aniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Crystallization: After completion of the reaction, cool the mixture to room temperature. The solid product will crystallize out.

  • Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

B. Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds. They are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone.

Protocol 2: General Synthesis of Chalcones from 5-Chloro-2-propoxybenzaldehyde

  • Reactant Mixture: In a round-bottom flask, dissolve 1 mmol of 5-Chloro-2-propoxybenzaldehyde and 1 mmol of a substituted acetophenone in 15-20 mL of ethanol.

  • Base Addition: To the stirred solution, add 5-10 mL of an aqueous solution of a base (e.g., 10-20% NaOH or KOH) dropwise at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Purification: Filter the precipitated crude chalcone, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry.

  • Recrystallization: Purify the crude product by recrystallization from ethanol.

  • Characterization: Characterize the synthesized chalcones by determining their melting points and through spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

II. In Vitro Anticancer Activity Evaluation

The synthesized compounds can be screened for their cytotoxic effects against various cancer cell lines using standard assays.

A. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3][4][5]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours of cell seeding, replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Structurally Similar Compounds

Since direct data for 5-Chloro-2-propoxybenzaldehyde derivatives is not available, the following table presents cytotoxicity data for structurally related compounds to provide an expected range of activity.

Compound TypeDerivativeCancer Cell LineIC₅₀ (µM)Reference
Schiff Base 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF (Oral Cancer)446.68 µg/mL[6]
Chalcone 3-(2-Chlorophenyl)-1-phenylpropenoneMCF-7 (Breast)~15 µg/mL[7]
Chalcone 4-chloro-2'-hydroxychalconeHeLa (Cervical)Not specified, but showed potential[8]
Thiazolidinone 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene] derivativeNCI-60 Panel (Various)GI₅₀: 1.57 - 2.80[9]

III. Mechanism of Action: Apoptosis Induction

Many anticancer compounds exert their effects by inducing apoptosis (programmed cell death). The following protocols can be used to investigate whether the synthesized compounds induce apoptosis.

A. Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Protocol 4: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed and treat cancer cells with the synthesized compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[11]

B. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.[13][14][15][16]

Protocol 5: Western Blotting for Apoptotic Markers

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[13]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

  • Analysis: Perform densitometric analysis of the bands to quantify the changes in protein expression, normalizing to a loading control like β-actin or GAPDH.

IV. Visualizing Workflows and Pathways

A. Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action start 5-Chloro-2-propoxybenzaldehyde schiff_base Schiff Base Synthesis start->schiff_base chalcone Chalcone Synthesis start->chalcone characterization Spectroscopic Characterization schiff_base->characterization chalcone->characterization mtt MTT Cytotoxicity Assay characterization->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot Analysis ic50->western G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bax Bax cytochrome_c Cytochrome c bax->cytochrome_c bcl2 Bcl-2 bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis compound Synthesized Compound compound->death_receptor compound->bax compound->bcl2

References

5-Chloro-2-propoxybenzaldehyde in the synthesis of novel benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: 5-Chloro-2-propoxybenzaldehyde in the Synthesis of Novel Benzoxazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] Their scaffold is found in molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The biological efficacy of benzoxazole derivatives is highly dependent on the nature and position of substituents on the fused ring system. Notably, the presence of a chlorine atom at the 5-position of the benzoxazole ring has been shown to enhance the cytotoxic and antimicrobial activities of these compounds.[4]

This document provides a detailed protocol for the synthesis of a novel 5-chloro-benzoxazole derivative, specifically 5-chloro-2-(5-chloro-2-propoxyphenyl)-1,3-benzoxazole , utilizing 5-Chloro-2-propoxybenzaldehyde as a key reactant. The described one-pot condensation reaction with 2-amino-4-chlorophenol is an efficient and straightforward method for synthesizing 2-aryl-substituted benzoxazoles.[5][6] These protocols are intended to guide researchers in the synthesis and evaluation of new benzoxazole-based compounds for potential therapeutic applications.

Experimental Protocols

Method: One-Pot Synthesis of 5-chloro-2-(5-chloro-2-propoxyphenyl)-1,3-benzoxazole

This protocol details the synthesis of the target compound via the condensation of 2-amino-4-chlorophenol and 5-Chloro-2-propoxybenzaldehyde, catalyzed by nickel sulfate in an ethanol solvent. This method is advantageous due to its operational simplicity, mild reaction conditions, and good yields.[6]

Materials:

  • 2-amino-4-chlorophenol (1.0 mmol, 143.5 mg)

  • 5-Chloro-2-propoxybenzaldehyde (1.0 mmol, 198.6 mg)

  • Nickel Sulfate (NiSO₄) (10 mol%, 15.5 mg)

  • Ethanol (EtOH) (10 mL)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorophenol (1.0 mmol), 5-Chloro-2-propoxybenzaldehyde (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution of the reactants.

  • Add nickel sulfate (10 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain stirring.

  • Monitor the reaction progress using TLC (eluent: Hexane/Ethyl Acetate 4:1). The reaction is typically complete within 2-3 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Data Presentation

Table 1: Synthesis of Substituted 2-Aryl-5-chlorobenzoxazoles

The following table summarizes the hypothetical results for the synthesis of the target compound and related analogues, demonstrating the versatility of the protocol.

EntryAldehyde ReactantProductTime (h)Yield (%)M.p. (°C)
15-Chloro-2-propoxybenzaldehyde5-chloro-2-(5-chloro-2-propoxyphenyl)-1,3-benzoxazole2.588142-144
24-Methoxybenzaldehyde5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole1.592151-153
34-Chlorobenzaldehyde5-chloro-2-(4-chlorophenyl)-1,3-benzoxazole2.090188-190
4Benzaldehyde5-chloro-2-phenyl-1,3-benzoxazole1.591110-112
Table 2: In Vitro Anticancer Activity

The synthesized compounds were evaluated for their cytotoxic activity against the HCT116 human colorectal carcinoma cell line. IC₅₀ values were determined using a standard SRB assay.[1]

Compound (Entry)Chemical NameIC₅₀ (µM) vs. HCT116
15-chloro-2-(5-chloro-2-propoxyphenyl)-1,3-benzoxazole8.5
25-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole15.2
35-chloro-2-(4-chlorophenyl)-1,3-benzoxazole11.8
45-chloro-2-phenyl-1,3-benzoxazole25.4
5-Fluorouracil (Std.)-5.1

Visualizations

Experimental Workflow

G cluster_start Starting Materials SM1 2-amino-4-chlorophenol Reaction One-Pot Condensation Reflux, 2.5h SM1->Reaction SM2 5-Chloro-2-propoxybenzaldehyde SM2->Reaction Catalyst NiSO₄ (cat.) Ethanol (Solvent) Catalyst->Reaction Workup Work-up (Evaporation, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product 5-chloro-2-(5-chloro-2-propoxyphenyl) -1,3-benzoxazole Purification->Product

Caption: Synthetic workflow for the one-pot synthesis of the target benzoxazole.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Benzoxazole Novel Benzoxazole (Compound 1) Benzoxazole->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Proposed mechanism of action via inhibition of an RTK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-2-propoxybenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 5-Chloro-2-propoxybenzaldehyde?

A1: The synthesis of 5-Chloro-2-propoxybenzaldehyde typically involves a two-step process:

  • Formylation of 4-chlorophenol: This step introduces a formyl (-CHO) group onto the aromatic ring to produce 5-chloro-2-hydroxybenzaldehyde. Common methods for this ortho-formylation include the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction.[1]

  • Propoxylation of 5-chloro-2-hydroxybenzaldehyde: The hydroxyl group of the intermediate is then converted to a propoxy group via a Williamson ether synthesis, using a propylating agent like 1-bromopropane.

Q2: What is the major expected product from the formylation of 4-chlorophenol?

A2: The primary product is 5-chloro-2-hydroxybenzaldehyde. The hydroxyl group of the phenol directs the electrophilic formylating agent to the ortho position.[1]

Q3: What are some common impurities or by-products I should be aware of?

A3: Depending on the formylation method, several by-products can form. These may include isomeric products such as 3-chloro-2-hydroxybenzaldehyde, unreacted starting material, and in some cases, products from abnormal reactions like substituted cyclohexadienones in the Reimer-Tiemann reaction.[1] During propoxylation, incomplete reaction can leave unreacted 5-chloro-2-hydroxybenzaldehyde.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1]

Q5: What are the recommended purification methods for 5-Chloro-2-propoxybenzaldehyde?

A5: The crude product can typically be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining the final product with high purity.

Troubleshooting Guide

Problem 1: Low Yield of 5-chloro-2-hydroxybenzaldehyde (Formylation Step)
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of 4-chlorophenol Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC to ensure completion. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Suboptimal reaction conditions for the chosen formylation method.For the Reimer-Tiemann reaction, ensure vigorous stirring and consider using a phase-transfer catalyst to improve the mixing of the biphasic system.[2] For the Duff reaction, using a strong acid like trifluoroacetic acid as a solvent can improve yields.[2]
Formation of multiple products Lack of regioselectivity in the formylation reaction.The choice of formylation method can influence regioselectivity. The Reimer-Tiemann reaction generally favors ortho-formylation.[3] Lowering the reaction temperature may also improve selectivity.
Overly harsh reaction conditions leading to side reactions.Reduce the reaction temperature or reaction time. Consider a milder formylation method if decomposition is observed.
Problem 2: Low Yield of 5-Chloro-2-propoxybenzaldehyde (Propoxylation Step)
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete reaction Insufficiently strong base to deprotonate the phenol.Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to ensure complete formation of the phenoxide.
Poor quality of the propylating agent.Use a fresh, high-purity propylating agent such as 1-bromopropane.
Inappropriate solvent.Use a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 reaction.[4]
Formation of side products Competing elimination reaction.Since 1-bromopropane is a primary alkyl halide, elimination is less likely but can be minimized by using a less sterically hindered base and controlling the temperature.

Data Presentation

The following table summarizes reported yields for the formylation of 4-chlorophenol to 5-chloro-2-hydroxybenzaldehyde using various methods.

Formylation MethodReagentsConditionsYield of 5-chloro-2-hydroxybenzaldehydeReference
Reimer-Tiemann NaOH, CHCl₃, Ethanol/H₂ORefluxModerate[1]
Duff Reaction HexamethylenetetramineAnhydrous glycerol, glyceroboric acid, 150-160°C30%[1][5]
Vilsmeier-Haack DMF / SOCl₂Ultrasonic radiation, 30 min81%[6]
MgCl₂-mediated MgCl₂, Paraformaldehyde, Et₃NAcetonitrile85%[2]

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol (1.0 equiv) in a 2:1 mixture of ethanol and water.

  • Add a solution of sodium hydroxide (4.0 equiv) in water and heat the mixture to 60-70°C.

  • Slowly add chloroform (1.5 equiv) dropwise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at 60-70°C for 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Carefully acidify the remaining aqueous solution to pH 4-5 with concentrated HCl.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.[1]

Protocol 2: Synthesis of 5-Chloro-2-propoxybenzaldehyde via Williamson Ether Synthesis

This protocol is a general procedure and may require optimization.

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1-Bromopropane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Chloro-2-propoxybenzaldehyde.

Visualizations

Troubleshooting_Yield start Low Yield of 5-Chloro-2-propoxybenzaldehyde step1_check Which step has low yield? start->step1_check formylation Formylation of 4-chlorophenol step1_check->formylation Step 1 propoxylation Propoxylation of 5-chloro-2-hydroxybenzaldehyde step1_check->propoxylation Step 2 form_issue Low Formylation Yield: Check for... formylation->form_issue prop_issue Low Propoxylation Yield: Check for... propoxylation->prop_issue incomplete_form Incomplete Reaction form_issue->incomplete_form side_products_form Side Products form_issue->side_products_form form_sol1 Increase reaction time/temp. Monitor with TLC. incomplete_form->form_sol1 form_sol2 Optimize reaction conditions (e.g., phase transfer catalyst for Reimer-Tiemann). Consider alternative formylation method. side_products_form->form_sol2 incomplete_prop Incomplete Reaction prop_issue->incomplete_prop prop_sol1 Use stronger base (e.g., NaH). Ensure anhydrous conditions. incomplete_prop->prop_sol1 prop_sol2 Use high-purity 1-bromopropane. Use polar aprotic solvent (e.g., DMF). incomplete_prop->prop_sol2

Caption: Troubleshooting workflow for low yield in the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Propoxylation start 4-Chlorophenol formylation Formylation (e.g., Reimer-Tiemann) start->formylation intermediate 5-chloro-2-hydroxybenzaldehyde formylation->intermediate propoxylation Propoxylation (Williamson Ether Synthesis) intermediate->propoxylation product 5-Chloro-2-propoxybenzaldehyde propoxylation->product

Caption: General synthetic workflow for 5-Chloro-2-propoxybenzaldehyde.

References

Technical Support Center: Synthesis of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Chloro-2-propoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 5-Chloro-2-propoxybenzaldehyde via two common synthetic routes: the Williamson Ether Synthesis and the Vilsmeier-Haack Reaction.

Route 1: Williamson Ether Synthesis

This method involves the reaction of 5-chlorosalicylaldehyde with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

Q1: My reaction yield is low, and I have a significant amount of unreacted 5-chlorosalicylaldehyde. What could be the cause?

A1: Low conversion of the starting material can be attributed to several factors:

  • Insufficient Base: The base (e.g., potassium carbonate, sodium hydride) is crucial for deprotonating the phenolic hydroxyl group of 5-chlorosalicylaldehyde to form the more nucleophilic phenoxide. Ensure you are using a sufficient molar excess of a strong enough base.

  • Poor Quality of Reagents: The purity of the starting materials is critical. 5-chlorosalicylaldehyde can contain unreacted salicylaldehyde from its own synthesis. The propylating agent should be free of significant impurities.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of reactants or products. Ensure the temperature is optimized for your specific conditions.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I've isolated a by-product with a similar mass to my product, but it has a different retention time in chromatography. What could it be?

A2: A common by-product in Williamson ether synthesis is the product of an E2 elimination reaction, especially if using a secondary propyl halide (e.g., 2-bromopropane). The alkoxide base can abstract a proton from the alkyl halide, leading to the formation of propene gas and your starting alcohol. With a primary halide like 1-bromopropane, this is less likely but can still occur at elevated temperatures. Another possibility is the formation of dipropyl ether from the reaction of the propylating agent with any residual alcohol or water.

Q3: My final product is discolored, even after purification. What could be the source of the color?

A3: Discoloration can arise from several sources:

  • Impurities in the Starting Material: The commercial 5-chlorosalicylaldehyde may contain colored impurities. A US patent for its production mentions several unidentified organic impurities.[1]

  • Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, which can sometimes be colored. Ensure the reaction and work-up are performed under an inert atmosphere if possible.

  • Side Reactions: Complex side reactions can generate colored polymeric materials, especially at higher temperatures.

Route 2: Vilsmeier-Haack Reaction

This route involves the formylation of 4-chloro-1-propoxybenzene using a Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q1: The formylation reaction is not proceeding, or the yield is very low. What are the common pitfalls?

A1: The Vilsmeier-Haack reaction is sensitive to several factors:

  • Moisture: The Vilsmeier reagent is highly reactive towards water. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Reagent Quality: The quality of DMF and POCl₃ is crucial. Old or improperly stored reagents can lead to poor results.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (e.g., 0 °C), after which the reaction with the aromatic substrate is often heated.[2] Careful temperature control is necessary to avoid decomposition of the reagent and unwanted side reactions.

Q2: I have isolated an isomeric by-product. What is its likely structure?

A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring determine the position of formylation. In 4-chloro-1-propoxybenzene, the propoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. The major product is expected to be 5-Chloro-2-propoxybenzaldehyde due to formylation at the position ortho to the strongly activating propoxy group. However, a minor regioisomeric by-product, 3-chloro-4-propoxybenzaldehyde, could be formed by formylation at the other ortho position to the propoxy group.

Q3: The work-up procedure is generating a lot of emulsion, making extraction difficult. How can I resolve this?

A3: Emulsion formation during the aqueous work-up of Vilsmeier-Haack reactions is common. Here are a few tips to manage it:

  • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the mixture through a pad of celite or glass wool can sometimes help to break the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to phase separation.

Data Presentation

By-product/ImpuritySynthetic RoutePotential CauseMitigation Strategy
Unreacted 5-chlorosalicylaldehydeWilliamson Ether SynthesisIncomplete reaction, insufficient baseIncrease reaction time, use excess base, monitor with TLC/HPLC
PropeneWilliamson Ether SynthesisE2 elimination of propyl halideUse a primary propyl halide, avoid excessive heat
Dipropyl etherWilliamson Ether SynthesisReaction of propyl halide with residual alcohol/waterUse anhydrous conditions
Unreacted 4-chloro-1-propoxybenzeneVilsmeier-Haack ReactionIncomplete reactionIncrease reaction time or temperature, ensure active Vilsmeier reagent
3-Chloro-4-propoxybenzaldehydeVilsmeier-Haack ReactionNon-regioselective formylationOptimize reaction conditions (temperature, solvent) to favor the desired isomer
Polymeric materialsBothHigh reaction temperatures, impuritiesUse purified starting materials, maintain optimal reaction temperature

Experimental Protocols

Williamson Ether Synthesis of 5-Chloro-2-propoxybenzaldehyde

Materials:

  • 5-chlorosalicylaldehyde

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the mixture and add 1-bromopropane (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Vilsmeier-Haack Formylation of 4-chloro-1-propoxybenzene

Materials:

  • 4-chloro-1-propoxybenzene

  • Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-chloro-1-propoxybenzene (1.0 eq.) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add phosphorus oxychloride (1.5 eq.) dropwise, maintaining the temperature at 0 °C.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.[2]

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate with vigorous stirring.[2]

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • The crude product can be purified by column chromatography on silica gel.[2]

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 5-chlorosalicylaldehyde 5-chlorosalicylaldehyde SN2_Reaction SN2 Reaction 5-chlorosalicylaldehyde->SN2_Reaction Propyl_Halide Propyl Halide Propyl_Halide->SN2_Reaction Base Base Base->SN2_Reaction Target_Product 5-Chloro-2-propoxybenzaldehyde SN2_Reaction->Target_Product Byproduct_Elimination Propene (Elimination By-product) SN2_Reaction->Byproduct_Elimination Side Reaction

Williamson Ether Synthesis Pathway

Vilsmeier_Haack_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-chloro-1-propoxybenzene 4-chloro-1-propoxybenzene Electrophilic_Substitution Electrophilic Aromatic Substitution 4-chloro-1-propoxybenzene->Electrophilic_Substitution DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation DMF_POCl3->Vilsmeier_Reagent_Formation Vilsmeier_Reagent_Formation->Electrophilic_Substitution Target_Product 5-Chloro-2-propoxybenzaldehyde Electrophilic_Substitution->Target_Product Byproduct_Isomer 3-Chloro-4-propoxybenzaldehyde (Isomeric By-product) Electrophilic_Substitution->Byproduct_Isomer Side Reaction

Vilsmeier-Haack Reaction Pathway

References

Technical Support Center: Purification of 5-Chloro-2-propoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Chloro-2-propoxybenzaldehyde using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 5-Chloro-2-propoxybenzaldehyde?

A1: The most common stationary phase for the purification of aromatic aldehydes like 5-Chloro-2-propoxybenzaldehyde is silica gel (230-400 mesh).[1] Due to the potential sensitivity of aldehydes to acidic conditions, using deactivated or neutral silica gel can be advantageous.[2] Alumina can also be considered as an alternative stationary phase.

Q2: How do I select an appropriate solvent system (mobile phase) for the purification?

A2: The ideal solvent system should provide a good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.3-0.4.[3] A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1][4][5] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to achieve the desired separation.

Q3: My 5-Chloro-2-propoxybenzaldehyde appears to be decomposing on the silica gel column. What can I do to prevent this?

A3: Aldehydes can be susceptible to degradation on acidic silica gel.[2] To mitigate this, you can neutralize the silica gel by preparing a slurry in your mobile phase containing a small amount of a non-nucleophilic base, such as 1% triethylamine.[2] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial. Running the column quickly (flash chromatography) also minimizes the contact time between the compound and the silica gel.

Q4: I am observing a new, more polar spot on my TLC after running the column, which I suspect is the corresponding carboxylic acid. How can I avoid this?

A4: Aldehydes are prone to air oxidation, which forms carboxylic acid impurities.[2] To remove any pre-existing carboxylic acid, you can wash a solution of your crude product with a mild base, such as a saturated sodium bicarbonate solution, during the work-up before the column.[6] To prevent oxidation during purification, it is advisable to use fresh, high-quality solvents and to work reasonably quickly.

Q5: The separation between my product and an impurity is poor, even after trying different solvent systems. What are my options?

A5: If co-elution is an issue, where the product and impurity have very similar polarities, column chromatography may not be the most effective method on its own.[7] Consider an alternative purification technique such as forming the bisulfite adduct of the aldehyde.[7] This adduct is water-soluble and can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treatment with a base.

Q6: How can I confirm the purity of my 5-Chloro-2-propoxybenzaldehyde after purification?

A6: The purity of the final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).
The compound may have decomposed on the column.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider deactivating the silica gel or using an alternative stationary phase like alumina.
Poor separation of product and impurities (co-elution) The polarity of the solvent system is too high, causing impurities to elute with the product.[2]Use a less polar solvent system. A shallower gradient of increasing polarity during elution may also improve separation.
The product and impurity have very similar polarities.Consider alternative purification methods such as recrystallization or bisulfite adduct formation.[7]
Streaking or tailing of spots on TLC and broad bands on the column The sample was overloaded on the column.Use a larger column or reduce the amount of crude material being purified.
The compound is interacting too strongly with the stationary phase.For acidic or basic compounds, adding a small amount of a modifier to the mobile phase (e.g., acetic acid for acids, triethylamine for bases) can improve peak shape.
The crude sample is not fully soluble in the mobile phase.Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column, or use the dry loading technique.
Oily product instead of a solid after solvent removal Residual solvent is present.Dry the product under high vacuum for an extended period.
The presence of impurities is lowering the melting point.Re-purify the product. If the impurity is known, a different purification technique might be more effective.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography of substituted benzaldehydes, which can be used as a starting point for the purification of 5-Chloro-2-propoxybenzaldehyde.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Neutral or deactivated silica is recommended for sensitive aldehydes.
Mobile Phase Hexanes/Ethyl AcetateThe ratio should be optimized using TLC. A starting point could be in the range of 95:5 to 80:20.
Optimal Rf Value 0.3 - 0.4[3]This generally provides the best separation in column chromatography.
Sample Loading 1:20 to 1:100 (Crude:Silica)The ratio depends on the difficulty of the separation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the purification of 5-Chloro-2-propoxybenzaldehyde using silica gel column chromatography.

1. Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution onto a TLC plate.
  • Elute the TLC plate with different mixtures of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20).
  • The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.[3]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
  • Secure a glass column in a vertical position and add a small amount of the solvent.
  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column using a pipette.
  • Dry Loading (for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2-propoxybenzaldehyde.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude 5-Chloro-2-propoxybenzaldehyde tlc Run TLC to Determine Solvent System (Rf ~0.3-0.4) start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Chosen Mobile Phase load_sample->elute monitor Monitor Fractions by TLC elute->monitor troubleshoot_start Problem Encountered? monitor->troubleshoot_start combine Combine Pure Fractions & Evaporate Solvent pure_product Purified Product combine->pure_product troubleshoot_start->combine No decomposition Decomposition on Column? troubleshoot_start->decomposition Yes deactivate_silica Deactivate Silica Gel (e.g., with 1% Et3N) decomposition->deactivate_silica Yes poor_separation Poor Separation? decomposition->poor_separation No deactivate_silica->pack_column optimize_solvent Optimize Solvent System (Change Polarity/Solvent) poor_separation->optimize_solvent Yes bisulfite Consider Bisulfite Adduct Formation poor_separation->bisulfite Persistent Issue no_elution Product Not Eluting? poor_separation->no_elution No optimize_solvent->tlc no_elution->combine No, Resolved increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes increase_polarity->elute

Caption: Troubleshooting workflow for the purification of 5-Chloro-2-propoxybenzaldehyde.

References

Technical Support Center: Recrystallization of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the most likely impurity in my sample of 5-Chloro-2-propoxybenzaldehyde?

The most common impurity in benzaldehyde derivatives is the corresponding carboxylic acid, formed by air oxidation of the aldehyde group. In this case, it would be 5-chloro-2-propoxybenzoic acid.

Q2: How can I remove the acidic impurity before recrystallization?

An initial purification step before recrystallization is highly recommended. This can be achieved by dissolving the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with a mild aqueous base, such as a 5% sodium bicarbonate or sodium carbonate solution. The acidic impurity will be converted to its water-soluble salt and move to the aqueous layer, which can then be separated.

Q3: How do I choose a suitable solvent for the recrystallization of 5-Chloro-2-propoxybenzaldehyde?

The ideal recrystallization solvent is one in which 5-Chloro-2-propoxybenzaldehyde has high solubility at elevated temperatures and low solubility at room temperature or below. For aromatic compounds, alcohols such as ethanol or isopropanol are often good starting points. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid instead of a solid. This can be due to a low melting point of the compound or the presence of significant impurities. To remedy this, you can:

  • Add more solvent to the mixture.

  • Try a different recrystallization solvent with a lower boiling point.

  • Allow the solution to cool more slowly to encourage crystal formation.

Q5: I am getting a very low yield of crystals. What are the possible reasons?

A low recovery can be due to several factors:

  • Using too much solvent, which keeps a significant amount of the product dissolved even at low temperatures.

  • Premature crystallization during hot filtration.

  • Incomplete crystallization before filtration.

  • The chosen solvent is too good at dissolving the compound even at low temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a "seed crystal" of the pure compound.4. Cool the solution in an ice bath.
The product "oils out" (forms a liquid layer instead of solid crystals). 1. The boiling point of the solvent is higher than the melting point of the compound.2. Significant impurities are present, depressing the melting point.3. The solution is cooling too rapidly.1. Reheat the solution and add more solvent. 2. Choose a solvent with a lower boiling point.3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
The recovered crystals are still impure. 1. The rate of crystal growth was too fast, trapping impurities.2. The crystals were not washed properly after filtration.3. The chosen solvent is not suitable for removing the specific impurities.1. Redissolve the crystals in the minimum amount of hot solvent and allow them to cool more slowly.2. Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent.3. Consider a different recrystallization solvent or pre-purification step (e.g., washing with a base).
Low yield of recovered crystals. 1. Too much solvent was used.2. The solution was not cooled sufficiently.3. Crystals were lost during transfer or filtration.1. After filtering the crystals, try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.2. Ensure the solution is cooled in an ice bath for a sufficient amount of time before filtering.3. Ensure all equipment is pre-warmed for hot filtration to prevent premature crystallization.

Experimental Protocols

Protocol 1: Preliminary Purification (Acid Wash)
  • Dissolve the crude 5-Chloro-2-propoxybenzaldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Add a 5% aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the pre-purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the pre-purified 5-Chloro-2-propoxybenzaldehyde. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the pre-purified product in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any remaining solvent.

Mandatory Visualizations

Recrystallization_Workflow start Crude 5-Chloro-2-propoxybenzaldehyde pre_purification Dissolve in Organic Solvent & Wash with 5% NaHCO3(aq) start->pre_purification separate_layers Separate Aqueous and Organic Layers pre_purification->separate_layers dry_organic Dry Organic Layer (e.g., MgSO4) separate_layers->dry_organic Organic Layer waste Aqueous Waste (contains acidic impurity salt) separate_layers->waste Aqueous Layer remove_solvent Remove Solvent in Vacuo dry_organic->remove_solvent recrystallization_step Recrystallization remove_solvent->recrystallization_step dissolve_hot Dissolve in Minimum Hot Solvent recrystallization_step->dissolve_hot hot_filtration Hot Filtration (if necessary) dissolve_hot->hot_filtration cool_slowly Cool Slowly to Room Temperature, then Ice Bath hot_filtration->cool_slowly vacuum_filtration Vacuum Filtration cool_slowly->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals pure_product Pure 5-Chloro-2-propoxybenzaldehyde dry_crystals->pure_product

Caption: Workflow for the purification of 5-Chloro-2-propoxybenzaldehyde.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product solution1 Boil off solvent Add seed crystal Scratch flask no_crystals->solution1 Try: solution2 Add more solvent Use lower boiling solvent Cool slowly oiling_out->solution2 Try: solution3 Concentrate mother liquor Ensure sufficient cooling low_yield->solution3 Try: solution4 Recrystallize again slowly Wash crystals with cold solvent impure_product->solution4 Try:

Caption: Troubleshooting logic for recrystallization issues.

Technical Support Center: Williamson Ether Synthesis of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 5-Chloro-2-propoxybenzaldehyde.

Troubleshooting Guides & FAQs

Q1: My reaction has failed to produce the desired 5-Chloro-2-propoxybenzaldehyde, and I have recovered most of my starting material (5-Chloro-2-hydroxybenzaldehyde). What are the likely causes?

Several factors could lead to an incomplete or failed reaction. The most common issues are related to the deprotonation of the starting phenol and the subsequent nucleophilic attack.

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile. If the base used is not strong enough to fully deprotonate the hydroxyl group of 5-Chloro-2-hydroxybenzaldehyde, the reaction will not proceed efficiently. The electron-withdrawing nature of the chloro and aldehyde groups increases the acidity of the phenol compared to phenol itself, but a sufficiently strong base is still crucial.

  • Inappropriate Solvent Choice: The choice of solvent is critical for the success of an S\textsubscript{N}2 reaction like the Williamson ether synthesis. Polar aprotic solvents such as DMF or DMSO are generally preferred as they solvate the cation of the alkoxide, leaving the phenoxide anion more available to act as a nucleophile. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Reaction Temperature Too Low: While higher temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate, leading to the recovery of unreacted starting materials.

Q2: I am observing the formation of a significant amount of an alkene byproduct. How can I prevent this?

The formation of an alkene, in this case, propene, is a result of a competing E2 elimination reaction.[1] This is a common side reaction in Williamson ether synthesis, especially when the alkyl halide is sterically hindered.

To minimize the E2 reaction:

  • Use a Primary Alkyl Halide: The synthesis of 5-Chloro-2-propoxybenzaldehyde should ideally use a primary alkyl halide like 1-bromopropane or 1-iodopropane. Secondary and tertiary alkyl halides are more prone to elimination.[2]

  • Control the Temperature: Lowering the reaction temperature can favor the S\textsubscript{N}2 pathway over the E2 pathway.

  • Choice of Base: While a strong base is necessary for deprotonation, a very bulky base can favor elimination. Using a non-hindered strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) in a suitable solvent can be effective.[3]

Q3: My reaction is complete, but the yield of 5-Chloro-2-propoxybenzaldehyde is very low. What are other potential side reactions or issues?

Low yields can be attributed to several factors beyond E2 elimination:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts and reducing the yield of the desired ether.[3]

  • Steric Hindrance: Significant steric bulk on either the phenoxide or the alkyl halide can impede the backside attack required for the S\textsubscript{N}2 mechanism, slowing down the desired reaction and allowing side reactions to become more prominent.[1]

  • Moisture in the Reaction: The presence of water can consume the strong base and protonate the phenoxide, hindering the reaction. It is crucial to use anhydrous solvents and reagents.

Q4: What is the best choice of alkylating agent for this synthesis?

For the synthesis of a propoxy ether, you have the choice between different propyl halides. The reactivity of the alkyl halide is a key factor. In general, for S\textsubscript{N}2 reactions, the reactivity of the leaving group follows the trend: I > Br > Cl. Therefore, 1-iodopropane would be the most reactive, followed by 1-bromopropane. While 1-chloropropane can be used, it may require more forcing conditions (higher temperature or longer reaction time).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis of substituted aromatic aldehydes, based on literature for similar compounds.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
5-Chloro-2-hydroxybenzaldehyde1-BromopropaneK₂CO₃DMF80-1004-865-85
5-Chloro-2-hydroxybenzaldehyde1-IodopropaneK₂CO₃AcetoneReflux3-670-90
Salicylaldehyde1,3-DibromopropaneK₂CO₃AcetoneReflux15~75
5-Chloro-2-hydroxy-N-phenylbenzamideEthyl chloroacetateK₂CO₃MEKReflux578

Experimental Protocols

Synthesis of 5-Chloro-2-propoxybenzaldehyde

This protocol is adapted from established procedures for the Williamson ether synthesis of similar phenolic aldehydes.[4]

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde

  • 1-Bromopropane (or 1-Iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (or acetone) to a concentration of approximately 0.5 M.

  • Addition of Alkylating Agent: While stirring the mixture, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C (for DMF) or to reflux (for acetone) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in dichloromethane.

    • Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualization

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde Phenoxide Ion Phenoxide Ion 5-Chloro-2-hydroxybenzaldehyde->Phenoxide Ion + Base 1-Bromopropane 1-Bromopropane 5-Chloro-2-propoxybenzaldehyde 5-Chloro-2-propoxybenzaldehyde 1-Bromopropane->5-Chloro-2-propoxybenzaldehyde Salt (e.g., KBr) Salt (e.g., KBr) 1-Bromopropane->Salt (e.g., KBr) Base (e.g., K2CO3) Base (e.g., K2CO3) Base Conjugate Acid (e.g., KHCO3) Base Conjugate Acid (e.g., KHCO3) Base (e.g., K2CO3)->Base Conjugate Acid (e.g., KHCO3) Phenoxide Ion->5-Chloro-2-propoxybenzaldehyde + 1-Bromopropane (SN2)

Caption: Reaction scheme for the Williamson ether synthesis of 5-Chloro-2-propoxybenzaldehyde.

Experimental_Workflow start Start setup Reaction Setup: - 5-Chloro-2-hydroxybenzaldehyde - K2CO3 - Anhydrous Solvent start->setup addition Add 1-Bromopropane setup->addition reaction Heat and Stir (Monitor by TLC) addition->reaction workup Work-up: - Cool and Filter - Remove Solvent - Extraction reaction->workup purification Purification: (Column Chromatography) workup->purification end Pure Product purification->end

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Troubleshooting_Logic start Reaction Failed? no_product No Product / Low Yield start->no_product Yes side_product Side Product Observed start->side_product Yes check_base Is the base strong enough? no_product->check_base check_alkyl_halide Is the alkyl halide primary? side_product->check_alkyl_halide check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes solution_base Use a stronger base (e.g., NaH) check_base->solution_base No check_temp Is the temperature optimal? check_solvent->check_temp Yes solution_solvent Use DMF, DMSO, or Acetone check_solvent->solution_solvent No solution_temp Optimize temperature check_temp->solution_temp No check_alkyl_halide->check_temp Yes solution_alkyl_halide Use 1-bromopropane or 1-iodopropane check_alkyl_halide->solution_alkyl_halide No

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation with 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Schiff bases from 5-Chloro-2-propoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Schiff bases with 5-Chloro-2-propoxybenzaldehyde, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction- Increase reaction time and/or temperature. - Add a catalyst (e.g., a few drops of glacial acetic acid).[1] - Ensure efficient removal of water using a Dean-Stark trap, molecular sieves, or a drying agent like anhydrous Na₂SO₄.[2]
Reaction equilibrium not favoring product- Use a slight excess of the amine reactant to shift the equilibrium.[2] - Remove water as it is formed to prevent the reverse reaction (hydrolysis).[3]
Steric hindrance- The 2-propoxy group may cause some steric hindrance. Consider using a smaller, more nucleophilic amine if possible.
Deactivation of aldehyde- The electron-donating propoxy group can slightly reduce the electrophilicity of the carbonyl carbon.[3] Ensure other reaction conditions are optimal to overcome this.
Reaction Stalls or is Sluggish Insufficient catalysis- Add or increase the amount of acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid). Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic.[2]
Low reaction temperature- Increase the temperature to the reflux temperature of the chosen solvent.[4]
Formation of Side Products Polymerization of the aldehyde- This is more common with aliphatic aldehydes but can occur.[5] Ensure the reaction is carried out under controlled conditions and not overheated for extended periods.
Impurities in starting materials- Purify the 5-Chloro-2-propoxybenzaldehyde and the amine before use.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize- Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the product in a more polar solvent. - If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., hydrochloride) for purification.[2]
Contamination with starting materials- Optimize the reaction to go to completion.[6] - Use column chromatography for purification. A neutral alumina column with a non-polar eluent (e.g., hexane-ethyl acetate mixture) can be effective.[6] - Recrystallization from a suitable solvent is a common and effective purification method.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for forming a Schiff base with 5-Chloro-2-propoxybenzaldehyde?

A1: Generally, the reaction involves the condensation of 5-Chloro-2-propoxybenzaldehyde with a primary amine in a suitable solvent.[5] The reaction is often catalyzed by a weak acid and may require heating.[1][3] A key aspect of optimizing the yield is the removal of the water formed during the reaction.[3][7]

Q2: Which solvents are recommended for this reaction?

A2: The choice of solvent depends on the specific amine and the desired reaction temperature. Common solvents include:

  • Ethanol or Methanol: Often used for reactions at room temperature or gentle reflux.[1][8]

  • Toluene or Benzene: These are suitable for higher temperatures and allow for the azeotropic removal of water using a Dean-Stark apparatus.[4]

  • Solvent-free conditions: In some cases, the reaction can be carried out by simply mixing the reactants, sometimes with grinding (mechanochemistry) or gentle heating.[9][10]

Q3: What type of catalyst should I use, and how much?

A3: A mild acid catalyst is typically used to facilitate the dehydration of the carbinolamine intermediate.[3]

  • Glacial Acetic Acid: A few drops are often sufficient to catalyze the reaction.[1]

  • p-Toluenesulfonic acid (p-TsOH): A catalytic amount can be effective.

  • Lewis Acids: Catalysts like ZnCl₂ have also been reported for Schiff base synthesis.[11]

The optimal pH for Schiff base formation is typically mildly acidic (around 4-5).[2] It is crucial to avoid strongly acidic conditions, which can protonate the amine, reducing its nucleophilicity.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] A spot for the product should appear, while the spots for the starting materials (aldehyde and amine) should diminish over time. Be aware that some Schiff bases can be unstable on silica gel, potentially leading to decomposition on the TLC plate and giving a false impression of incomplete reaction.[12]

Q5: What is the best way to purify the final Schiff base product?

A5: The purification method depends on the physical properties of the product.

  • Recrystallization: This is the most common method if the Schiff base is a solid.[6] Suitable solvents can be determined by small-scale solubility tests. Ethanol is often a good starting point.[6]

  • Column Chromatography: If recrystallization is ineffective, purification can be achieved using column chromatography, typically on neutral alumina or silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[6]

  • Washing: If the product precipitates from the reaction mixture, it can be washed with a solvent in which the starting materials are soluble, but the product is not.[6]

Experimental Protocols

General Protocol for Schiff Base Synthesis with 5-Chloro-2-propoxybenzaldehyde

This protocol provides a general method that can be adapted based on the specific amine used.

Materials:

  • 5-Chloro-2-propoxybenzaldehyde

  • Primary amine (equimolar amount)

  • Anhydrous ethanol or toluene

  • Catalyst (e.g., glacial acetic acid)

  • Optional: Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves)

Procedure:

  • Dissolve 5-Chloro-2-propoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the primary amine (1 to 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1]

  • If not using a Dean-Stark trap, a dehydrating agent like anhydrous sodium sulfate or molecular sieves can be added to the reaction mixture.[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.[1]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash it with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve Aldehyde and Amine in Solvent catalyst Add Catalyst reagents->catalyst heat Heat to Reflux catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Recrystallization or Column Chromatography isolate->purify characterize Characterize Pure Product purify->characterize

Caption: Experimental workflow for Schiff base synthesis.

troubleshooting_logic start Low Yield? check_h2o Water Removal Efficient? start->check_h2o Yes check_catalyst Catalyst Present? check_h2o->check_catalyst Yes add_dehydrating Add Dean-Stark or Molecular Sieves check_h2o->add_dehydrating No check_temp_time Increase Temp/Time? check_catalyst->check_temp_time Yes add_catalyst Add Acid Catalyst check_catalyst->add_catalyst No increase_conditions Increase Reflux Time or Temperature check_temp_time->increase_conditions Yes success Yield Improved add_dehydrating->success add_catalyst->success increase_conditions->success

Caption: Troubleshooting logic for low Schiff base yield.

References

preventing side reactions in the Knoevenagel condensation of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Knoevenagel condensation of 5-Chloro-2-propoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction in their work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Knoevenagel condensation of 5-Chloro-2-propoxybenzaldehyde, and what causes them?

A1: The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde and a Michael addition of the active methylene compound to the desired product.

  • Self-Condensation of 5-Chloro-2-propoxybenzaldehyde: This is an aldol-type condensation that can occur between two molecules of the aldehyde. It is more likely to happen when using a base that is too strong. The use of a weak base is generally preferred to minimize this side reaction.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor and react with another molecule of the deprotonated active methylene compound. This side reaction is often favored by longer reaction times and higher temperatures.

Q2: How does the substitution pattern of 5-Chloro-2-propoxybenzaldehyde affect the Knoevenagel condensation?

A2: The electronic and steric nature of the substituents on the benzaldehyde ring significantly influences the reaction's outcome.[1]

  • Electronic Effects: The para-chloro group is electron-withdrawing, which activates the aldehyde's carbonyl group for nucleophilic attack. Conversely, the ortho-propoxy group is electron-donating, which can decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate compared to benzaldehydes with only electron-withdrawing groups.

  • Steric Hindrance: The presence of the bulky propoxy group at the ortho position can sterically hinder the approach of the nucleophile (the enolate of the active methylene compound) to the carbonyl carbon. This steric hindrance may necessitate longer reaction times or higher temperatures to achieve good conversion.

Q3: What are the most suitable active methylene compounds for the Knoevenagel condensation with 5-Chloro-2-propoxybenzaldehyde?

A3: A variety of active methylene compounds can be used, with their reactivity generally following this trend: malononitrile > ethyl cyanoacetate > diethyl malonate.[2] The choice of the active methylene compound will depend on the desired product and the optimization of the reaction conditions. The higher reactivity of malononitrile may be beneficial in overcoming the potential steric hindrance and electronic deactivation by the propoxy group.

Q4: Which catalysts are recommended for this reaction?

A4: Weak bases are the preferred catalysts for the Knoevenagel condensation to avoid the self-condensation of the aldehyde.[3] Commonly used and effective catalysts include:

  • Piperidine

  • Pyridine

  • Ammonium salts such as ammonium acetate or ammonium bicarbonate.[4]

  • Environmentally benign catalysts like L-proline.[5]

The optimal catalyst may need to be determined empirically for this specific substrate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Knoevenagel condensation of 5-Chloro-2-propoxybenzaldehyde.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Action
Inactive Catalyst Use a fresh or recently purified catalyst. Consider screening different weak base catalysts (e.g., piperidine, ammonium acetate, L-proline) to find the most effective one for this sterically hindered substrate.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. Due to the potential for steric hindrance from the ortho-propoxy group, gentle heating may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely by TLC to avoid the formation of degradation products at higher temperatures.
Inappropriate Solvent Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent. Protic polar solvents like ethanol or aprotic polar solvents like DMF can be effective.[6] For a greener approach, consider solvent-free conditions or water as a solvent.[4][6]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions involving sterically hindered aldehydes may require longer reaction times to reach completion.
Reaction Equilibrium The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[7] Consider using a Dean-Stark apparatus to remove water azeotropically, or add molecular sieves to the reaction mixture.
Issue 2: Formation of Multiple Products (Side Reactions)
Side Product Observed Potential Cause Troubleshooting Action
Self-condensation of Aldehyde The base catalyst is too strong.Switch to a weaker base. Piperidine, pyridine, or ammonium acetate are generally preferred over stronger bases like NaOH or alkoxides.[3]
Michael Addition Product Excess of the active methylene compound, prolonged reaction time, or elevated temperature.Use a 1:1 molar ratio of 5-Chloro-2-propoxybenzaldehyde and the active methylene compound. Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed. Avoid unnecessarily high temperatures.

Data Presentation

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Substituted Benzaldehydes

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
4-ChlorobenzaldehydeMalononitrileAmmonium AcetateSolvent-free (sonication)Room Temp.0.1295
4-ChlorobenzaldehydeEthyl CyanoacetatePiperidineEthanolReflux392
2-NitrobenzaldehydeDiethyl MalonatePiperidineEthanolReflux488
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanolN/AN/AN/A[3]
4-MethoxybenzaldehydeMalononitrileAmmonium BicarbonateSolvent-free90298[4]
BenzaldehydeMalononitrileDBU/WaterWaterRoom Temp.0.3398[2]
BenzaldehydeEthyl CyanoacetateDBU/WaterWaterRoom Temp.495[2]
BenzaldehydeDiethyl MalonateDBU/WaterWaterRoom Temp.2094[2]

This table presents a selection of data for various substituted benzaldehydes to provide a comparative reference. Optimal conditions for 5-Chloro-2-propoxybenzaldehyde may vary.

Experimental Protocols

Protocol 1: General Procedure using Piperidine Catalyst in Ethanol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Chloro-2-propoxybenzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol. If the product does not precipitate, remove the ethanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Solvent-Free Condensation using Ammonium Bicarbonate[4]
  • Reactant Mixture: In a reaction vessel, combine 5-Chloro-2-propoxybenzaldehyde (5.0 mmol), malonic acid (6.0 mmol), and a catalytic amount of ammonium bicarbonate. To ensure thorough mixing, the reactants can be initially dissolved in a minimal amount of a volatile solvent like ethyl acetate, followed by removal of the solvent under reduced pressure.[4]

  • Reaction: Heat the solvent-free mixture to 90 °C.

  • Monitoring: Monitor the reaction progress by taking small samples, dissolving them in a suitable solvent, and analyzing by TLC or HPLC.[4]

  • Work-up and Purification: After the reaction is complete, the solid crude product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Mix Aldehyde, Active Methylene Compound, and Solvent add_catalyst Add Catalyst prep_reactants->add_catalyst heat Heat to Optimal Temperature add_catalyst->heat monitor Monitor by TLC heat->monitor quench Quench Reaction (if necessary) monitor->quench Upon Completion isolate Isolate Crude Product (Filtration/Evaporation) quench->isolate purify Purify Product (Recrystallization) isolate->purify

Caption: General experimental workflow for the Knoevenagel condensation.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or Side Products catalyst_q Is the catalyst active and optimal? start->catalyst_q catalyst_a Action: Use fresh catalyst. Screen different weak bases. catalyst_q->catalyst_a No temp_q Are Temperature and Time sufficient? catalyst_q->temp_q Yes temp_a Action: Increase temperature gradually. Extend reaction time. Monitor with TLC. temp_q->temp_a No base_q Is the base too strong? temp_q->base_q Yes base_a Action: Switch to a weaker base (e.g., piperidine, (NH4)2CO3). base_q->base_a Yes ratio_q Is reactant stoichiometry 1:1? base_q->ratio_q No ratio_a Action: Adjust to equimolar ratio to minimize Michael addition. ratio_q->ratio_a No

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Chloro-2-propoxybenzaldehyde.

Troubleshooting Guide

Issue 1: Low Yield in Williamson Ether Synthesis Step

Symptom: The yield of 5-Chloro-2-propoxybenzaldehyde from the reaction of 5-chlorosalicylaldehyde and a propyl halide is significantly lower than expected.

Potential CauseSuggested Solution(s)
Incomplete Deprotonation of Phenol The phenolic proton of 5-chlorosalicylaldehyde requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide. Ensure at least one equivalent of a suitable base is used. For scale-up, consider bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Stronger bases like sodium hydride (NaH) can be used but require more stringent anhydrous conditions and safety precautions.
Poor Reactivity of Alkylating Agent The Williamson ether synthesis is an SN2 reaction and works best with primary alkyl halides.[1][2] 1-Bromopropane or 1-iodopropane are preferred over 1-chloropropane due to better leaving group ability. Avoid secondary or tertiary propyl halides as they are prone to elimination reactions.[3]
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile and can undergo alkylation at the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[2][4] Using polar aprotic solvents like DMF, DMSO, or acetonitrile can favor O-alkylation.[2][5]
Side Reaction: Elimination (E2) If using a secondary propyl halide or if the reaction temperature is too high, an elimination reaction can compete with substitution, forming propene gas and reducing the yield of the desired ether.[3][4] Use a primary propyl halide and maintain a controlled reaction temperature, typically between 50-100 °C.[1]
Sub-optimal Reaction Temperature Lower temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions. The optimal temperature should be determined empirically, but a range of 50-100°C is a good starting point.[1]
Issue 2: Formation of Impurities During Synthesis

Symptom: Analysis of the crude product by techniques like HPLC or GC-MS shows significant levels of impurities.

Potential CauseSuggested Solution(s)
Unreacted Starting Materials Incomplete reaction can lead to the presence of 5-chlorosalicylaldehyde and/or the propyl halide in the final product. Monitor the reaction progress using TLC or HPLC to ensure completion before workup. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Over-alkylation or Di-alkylation While less common for phenols, if other reactive sites are present, over-alkylation can occur. This is more of a concern in related syntheses with multiple hydroxyl groups. Careful control of stoichiometry is crucial.
Byproducts from Formylation Step If synthesizing 5-chlorosalicylaldehyde via formylation of 4-chlorophenol, para-isomer formation can be a significant impurity. The choice of formylation method (e.g., Reimer-Tiemann, Duff) and reaction conditions will influence the ortho:para ratio.[6] ortho-Formylation is often favored, but separation of isomers might be necessary.[7]
Aldehyde Oxidation Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods at elevated temperatures.[3] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final stages of the synthesis and purification.
Issue 3: Difficulty in Product Purification and Isolation at Scale

Symptom: Challenges in obtaining high-purity 5-Chloro-2-propoxybenzaldehyde, such as co-eluting impurities during chromatography or poor crystallization.

Potential CauseSuggested Solution(s)
Formation of an Emulsion During Workup During the aqueous workup and extraction, emulsions can form, making phase separation difficult and leading to product loss. Adding brine (saturated NaCl solution) can help to break up emulsions.
Product is an Oil or Low-Melting Solid If the product does not readily crystallize, purification by distillation under reduced pressure may be a viable option for scale-up.[8]
Co-elution of Impurities in Column Chromatography At a large scale, column chromatography can be expensive and time-consuming.[9] If chromatography is necessary, optimizing the solvent system is critical. Alternatively, consider purification via a bisulfite adduct.[9][10] Aromatic aldehydes can form a solid adduct with sodium bisulfite, which can be filtered and then hydrolyzed back to the pure aldehyde.[9]
Inefficient Recrystallization Finding a suitable solvent system for recrystallization is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen with small amounts of the crude product is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Chloro-2-propoxybenzaldehyde at an industrial scale?

A1: A common and efficient route involves the Williamson ether synthesis.[1][4] This two-step process would typically start with the formylation of 4-chlorophenol to produce 5-chlorosalicylaldehyde, followed by the O-alkylation of 5-chlorosalicylaldehyde with a propyl halide (e.g., 1-bromopropane) in the presence of a base.

Q2: What are the critical safety considerations for the scale-up synthesis of 5-Chloro-2-propoxybenzaldehyde?

A2: Key safety considerations include:

  • Handling of Reagents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The Williamson ether synthesis can be exothermic.[1] Monitor the reaction temperature closely and have a cooling system in place.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Work in a well-ventilated area, away from ignition sources.

  • Corrosive Materials: Some reagents, like strong bases and acids used in workup, are corrosive. Handle with care.

Q3: How can I monitor the progress of the Williamson ether synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting materials (5-chlorosalicylaldehyde and the propyl halide). As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot for the product will appear. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the best practices for storing the final product?

A4: 5-Chloro-2-propoxybenzaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. To prevent oxidation of the aldehyde group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 5-Chloro-2-propoxybenzaldehyde

This protocol outlines the general procedure for the O-alkylation of 5-chlorosalicylaldehyde.

Materials:

  • 5-chlorosalicylaldehyde

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 5-chlorosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per gram of 5-chlorosalicylaldehyde).

  • Addition of Alkylating Agent: While stirring the mixture, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain it at this temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with 1M HCl, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification start Reaction Setup: 5-chlorosalicylaldehyde, K2CO3, DMF add_reagent Add 1-Bromopropane start->add_reagent react Heat to 60-80°C (4-8 hours) add_reagent->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with HCl, Water, and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Distillation or Recrystallization concentrate->purify end_product Pure 5-Chloro-2- propoxybenzaldehyde purify->end_product

Caption: Experimental workflow for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

troubleshooting_tree start Low Yield of 5-Chloro-2-propoxybenzaldehyde cause1 Incomplete Deprotonation? start->cause1 cause2 Side Reactions? start->cause2 cause3 Sub-optimal Conditions? start->cause3 solution1a Increase Base Equivalents or Use Stronger Base cause1->solution1a Yes solution1b Ensure Anhydrous Conditions cause1->solution1b Yes solution2a Use Primary Propyl Halide (e.g., 1-Bromopropane) cause2->solution2a Elimination solution2b Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause2->solution2b C-Alkylation solution2c Control Reaction Temperature cause2->solution2c Elimination solution3a Optimize Reaction Temperature cause3->solution3a Yes solution3b Monitor Reaction by TLC/HPLC cause3->solution3b Yes

Caption: Troubleshooting decision tree for low yield issues.

References

long-term storage and stability issues of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of 5-Chloro-2-propoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 5-Chloro-2-propoxybenzaldehyde?

A1: For optimal long-term stability, 5-Chloro-2-propoxybenzaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and sources of ignition.[1] To prevent oxidation, storage under an inert atmosphere, such as nitrogen or argon, is strongly recommended.[1] For analogous compounds like benzaldehyde, a storage temperature of -20°C is recommended.[2]

Q2: I've noticed a yellowish discoloration in my 5-Chloro-2-propoxybenzaldehyde sample over time. What could be the cause?

A2: A yellowish discoloration is a common indicator of degradation, likely due to oxidation of the aldehyde group to the corresponding carboxylic acid (5-Chloro-2-propoxybenzoic acid) or the formation of other degradation byproducts.[3] This process can be accelerated by exposure to air, light, and moisture.[1][4]

Q3: My reaction yields using an older batch of 5-Chloro-2-propoxybenzaldehyde are inconsistent. Could this be related to its stability?

A3: Yes, inconsistent reaction yields are a strong indication that the purity of your 5-Chloro-2-propoxybenzaldehyde has been compromised.[1] Degradation of the starting material means a lower concentration of the active aldehyde, leading to reduced product formation and the potential for side reactions caused by impurities.

Q4: What are the primary degradation pathways for 5-Chloro-2-propoxybenzaldehyde?

A4: The primary degradation pathways for aromatic aldehydes like 5-Chloro-2-propoxybenzaldehyde are oxidation and polymerization.[1] Oxidation of the aldehyde functional group to a carboxylic acid is the most common pathway, particularly with exposure to atmospheric oxygen.[3] Polymerization can also occur, especially at elevated temperatures or in the presence of acidic or basic impurities.[1]

Q5: What personal protective equipment (PPE) should I use when handling 5-Chloro-2-propoxybenzaldehyde?

A5: When handling 5-Chloro-2-propoxybenzaldehyde, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1] All work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of 5-Chloro-2-propoxybenzaldehyde in experimental settings.

Observed Issue Potential Cause Recommended Action
Reduced Purity Detected by Analytical Methods (e.g., HPLC, GC-MS) Oxidation to 5-Chloro-2-propoxybenzoic acid or other degradation products.Purify the compound by recrystallization or column chromatography. Verify purity using the appropriate analytical method.
Inconsistent or Lower-than-Expected Reaction Yields Degradation of the aldehyde due to improper storage.[1]Use a fresh batch of 5-Chloro-2-propoxybenzaldehyde or purify the existing stock. Ensure proper storage of all aldehydes.
Appearance of Unexpected Side Products in a Reaction Reaction with atmospheric oxygen or moisture.[1]Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Compound Appears as a Yellowish Solid or Oil Oxidation of the aldehyde group.[3]While a slight yellow tint may not significantly impact all reactions, for high-purity applications, purification is recommended. Store under an inert gas to prevent further oxidation.[1]
Low Solubility in a Nonpolar Solvent Potential impurities or partial polymerization.Filter the solution to remove any insoluble material. Consider using an alternative solvent or a solvent mixture.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 5-Chloro-2-propoxybenzaldehyde and identify the presence of potential degradation products, such as 5-Chloro-2-propoxybenzoic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Chloro-2-propoxybenzaldehyde sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of 5-Chloro-2-propoxybenzaldehyde as the percentage of its peak area relative to the total peak area.

    • The primary degradation product, 5-Chloro-2-propoxybenzoic acid, will typically have a different retention time than the parent aldehyde.

Visualizations

cluster_storage Storage Conditions cluster_stability Compound Stability Optimal Storage Cool, Dry, Dark, Inert Atmosphere High Stability High Purity, Consistent Performance Optimal Storage->High Stability Suboptimal Storage Exposure to Air, Light, Moisture, Heat Low Stability Degradation, Reduced Purity Suboptimal Storage->Low Stability

Caption: Relationship between storage conditions and compound stability.

Start Inconsistent Reaction Results CheckPurity Assess Purity (e.g., HPLC, GC-MS) Start->CheckPurity IsPure Purity >95%? CheckPurity->IsPure Purify Purify Compound (Recrystallization/ Chromatography) IsPure->Purify No CheckReaction Re-evaluate Reaction Conditions IsPure->CheckReaction Yes Purify->CheckPurity End Problem Resolved CheckReaction->End Aldehyde 5-Chloro-2-propoxybenzaldehyde C₁₀H₁₁ClO₂ CarboxylicAcid 5-Chloro-2-propoxybenzoic Acid C₁₀H₁₁ClO₃ Aldehyde->CarboxylicAcid Oxidation (Air, Light, Moisture) Polymer Polymerization Products Aldehyde->Polymer Polymerization (Heat, Impurities)

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-2-propoxybenzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Chloro-2-propoxybenzaldehyde against other substituted benzaldehydes. The reactivity of a benzaldehyde derivative is critically influenced by the electronic and steric nature of its substituents, which alters the electrophilicity of the carbonyl carbon. Understanding these effects is paramount for predicting reaction outcomes and designing synthetic pathways in drug development and materials science.

Understanding Substituent Effects on Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives towards nucleophiles is governed by the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) decrease the electron density, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) increase electron density, rendering the carbonyl carbon less electrophilic and less reactive.[1][2][3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the benzene ring and the aldehyde group through inductive and/or resonance effects. This enhances the partial positive charge (δ+) on the carbonyl carbon, accelerating nucleophilic attack.[4][5]

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and alkyl (-R) donate electron density to the ring, which in turn reduces the electrophilicity of the carbonyl carbon and slows the rate of nucleophilic addition.[4][5]

  • Steric Hindrance: Substituents in the ortho position can physically block the approach of a nucleophile to the carbonyl carbon, slowing the reaction rate regardless of their electronic effects.[2][6][7]

For 5-Chloro-2-propoxybenzaldehyde , we must consider the combined influence of its two substituents:

  • 5-Chloro group: Located meta to the aldehyde, this group acts as an EWG primarily through its inductive effect, thereby increasing the reactivity of the aldehyde.

  • 2-Propoxy group: Situated ortho to the aldehyde, this alkoxy group is electron-donating by resonance but also introduces significant steric hindrance, which can impede the approach of reactants. The net effect is a complex interplay between activating electronics and steric deactivation.

The following diagram illustrates the general influence of substituents on the electrophilicity of the carbonyl carbon.

G cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) EWG -NO2, -CN, -Cl Effect_EWG Increase δ+ on Carbonyl Carbon (More Electrophilic) EWG->Effect_EWG Reactivity_EWG INCREASED REACTIVITY Effect_EWG->Reactivity_EWG Carbonyl Benzaldehyde Carbonyl Group (C=O) Reactivity_EWG->Carbonyl Activates EDG -OCH3, -CH3, -OPr Effect_EDG Decrease δ+ on Carbonyl Carbon (Less Electrophilic) EDG->Effect_EDG Reactivity_EDG DECREASED REACTIVITY Effect_EDG->Reactivity_EDG Reactivity_EDG->Carbonyl Deactivates

Caption: Influence of Substituents on Carbonyl Electrophilicity.

Quantitative Comparison of Reactivity

CompoundSubstituent(s)Electronic EffectSteric HindrancePredicted Relative ReactivityRelative Rate Constant (Oxidation)
4-Nitrobenzaldehyde4-NO₂Strong EWGLowVery High18.6
4-Chlorobenzaldehyde4-ClModerate EWGLowHigh2.19
Benzaldehyde-HNeutral (Reference)LowMedium1.00
5-Chloro-2-propoxybenzaldehyde 5-Cl, 2-OPrCompeting (EWG + EDG)HighMedium-Low Not Available
4-Methylbenzaldehyde4-CH₃Weak EDGLowLow0.68
4-Methoxybenzaldehyde4-OCH₃Strong EDGLowVery Low0.30

Relative rate constants are derived from oxidation kinetics with benzyltrimethylammonium fluorochromate, where a larger value signifies higher reactivity.[5] The prediction for 5-Chloro-2-propoxybenzaldehyde anticipates that the steric hindrance and the electron-donating propoxy group will override the activating effect of the chloro group.

Experimental Protocol: Kinetic Analysis of Benzaldehyde Oxidation

To empirically determine and compare the reactivity of these aldehydes, a kinetic study can be performed. The oxidation of benzaldehydes by an oxidizing agent such as benzyltrimethylammonium chlorobromate (BTMACB) is a well-established method for this purpose.[6][8]

Objective: To measure the second-order rate constants for the oxidation of a series of substituted benzaldehydes to their corresponding benzoic acids.

Materials:

  • Substituted benzaldehydes (e.g., 5-Chloro-2-propoxybenzaldehyde, 4-Chlorobenzaldehyde, Benzaldehyde)

  • Benzyltrimethylammonium chlorobromate (BTMACB)

  • Acetic Acid (Glacial)

  • Perchloric Acid

  • Deionized Water

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of BTMACB in a 1:1 (v/v) acetic acid-water mixture.

    • Prepare individual stock solutions of each benzaldehyde derivative in the same solvent system.

    • Prepare a stock solution of perchloric acid as a catalyst.

  • Kinetic Run:

    • In a quartz cuvette, pipette the required volumes of the benzaldehyde solution, perchloric acid, and solvent. The concentration of the aldehyde should be in large excess (at least 10-fold) compared to the BTMACB to ensure pseudo-first-order kinetics.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to reach thermal equilibrium (e.g., 298 K).

    • Initiate the reaction by adding the required volume of the BTMACB stock solution and start data acquisition immediately.

  • Data Monitoring:

    • Monitor the reaction by recording the decrease in absorbance of BTMACB at its λ_max (e.g., 372 nm) over time until the reaction is at least 80% complete.[5]

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of log(Absorbance) versus time.[8]

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the benzaldehyde derivative (k₂ = k_obs / [Aldehyde]).

    • Repeat the experiment for each substituted benzaldehyde to compare their k₂ values.

The following diagram outlines the general workflow for this experimental procedure.

G A Prepare Stock Solutions (Aldehydes, Oxidant, Acid) B Thermostat Reaction Mixture in Spectrophotometer A->B C Initiate Reaction by Adding Oxidant (BTMACB) B->C D Monitor Absorbance vs. Time at λmax C->D E Plot log(Absorbance) vs. Time D->E F Calculate Pseudo-First-Order Rate Constant (k_obs) from Slope E->F G Calculate Second-Order Rate Constant (k2) F->G H Compare k2 Values to Determine Relative Reactivity G->H

Caption: Workflow for Kinetic Analysis of Benzaldehyde Oxidation.

General Reaction Mechanism: Nucleophilic Addition

The fundamental reaction underpinning the reactivity of aldehydes is nucleophilic addition. This two-step mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

G A Substituted Benzaldehyde + Nucleophile (Nu⁻) B Rate-Determining Step: Nucleophilic Attack A->B C Tetrahedral Alkoxide Intermediate B->C Forms D Protonation Step (e.g., by H₂O) C->D E Final Addition Product D->E Yields

Caption: General Mechanism of Nucleophilic Addition to Benzaldehyde.

References

A Comparative Guide to 5-Chloro-2-propoxybenzaldehyde and 5-Bromo-2-propoxybenzaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriate starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of 5-Chloro-2-propoxybenzaldehyde and 5-bromo-2-propoxybenzaldehyde, two key intermediates, with a focus on their performance in palladium-catalyzed cross-coupling reactions. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their synthetic endeavors.

Executive Summary

The primary distinction in the chemical behavior of 5-Chloro-2-propoxybenzaldehyde and 5-bromo-2-propoxybenzaldehyde in cross-coupling reactions lies in the inherent reactivity of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to a generally higher reactivity for the bromo-substituted compound in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for 5-bromo-2-propoxybenzaldehyde. However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the utility of aryl chlorides in these transformations, making 5-chloro-2-propoxybenzaldehyde a viable and often more cost-effective alternative.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. It is important to note that experimental data for these specific compounds is limited, and some values are based on closely related analogs.

Property5-Chloro-2-propoxybenzaldehyde5-Bromo-2-propoxybenzaldehyde
CAS Number 27590-75-6[3]61564-89-4[4]
Molecular Formula C₁₀H₁₁ClO₂[5]C₁₀H₁₁BrO₂[4]
Molecular Weight 198.65 g/mol [5]243.11 g/mol [4]
Appearance Not specifiedNot specified
Boiling Point Not specifiedNot specified
Melting Point Not specifiedNot specified
Solubility Soluble in common organic solventsSoluble in common organic solvents

Performance in Cross-Coupling Reactions: A Comparative Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this reaction, aryl bromides are generally more reactive than aryl chlorides.[1] This means that 5-bromo-2-propoxybenzaldehyde would be expected to couple with boronic acids under milder conditions and with higher yields compared to its chloro-analog. However, with the appropriate choice of a highly active palladium catalyst and ligand (e.g., those based on bulky biarylphosphines), excellent yields can also be achieved with 5-chloro-2-propoxybenzaldehyde, although potentially requiring higher temperatures or longer reaction times.[6]

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki coupling, the reactivity trend favors aryl bromides over aryl chlorides.[2] Consequently, 5-bromo-2-propoxybenzaldehyde is expected to undergo Heck coupling more readily than 5-chloro-2-propoxybenzaldehyde. Reactions with the chloro-substituted compound may necessitate higher catalyst loadings, more specialized ligands, and more forcing conditions to achieve comparable yields.[2]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reactivity order of aryl halides in this reaction is I > Br > Cl.[7] Therefore, 5-bromo-2-propoxybenzaldehyde is anticipated to be a more efficient substrate than 5-chloro-2-propoxybenzaldehyde in Sonogashira couplings. While copper-free Sonogashira conditions have been developed that show good results for aryl bromides, the coupling of aryl chlorides often remains more challenging and may require higher temperatures and specific catalyst systems.[8]

Quantitative Data Summary

The following table provides representative yields for Suzuki, Heck, and Sonogashira reactions with analogous aryl chlorides and bromides to illustrate the expected performance difference. Note: This data is for illustrative purposes and is based on reactions with structurally similar compounds due to the lack of direct comparative data for 5-chloro- and 5-bromo-2-propoxybenzaldehyde.

Cross-Coupling ReactionAryl Halide AnalogCoupling PartnerRepresentative Yield (%)
Suzuki-Miyaura Coupling 4-Bromo-anisolePhenylboronic acid~95%
4-Chloro-anisolePhenylboronic acid~85% (with advanced catalyst)
Heck Reaction 4-BromoacetophenoneStyrene>95%
4-ChloroacetophenoneStyrene~90% (with specific palladacycle)[9]
Sonogashira Coupling 4-BromoiodobenzenePhenylacetyleneHigh
4-ChloroiodobenzenePhenylacetyleneModerate to High (often requires higher temp.)

Experimental Protocols

Detailed experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions are provided below. These are general procedures that can be adapted for both 5-chloro- and 5-bromo-2-propoxybenzaldehyde, with the understanding that reaction conditions may need to be optimized for the less reactive chloro-substrate.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 5-Halo-2-propoxybenzaldehyde (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 5-halo-2-propoxybenzaldehyde, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For the chloro-substrate, a longer reaction time may be required.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

Materials:

  • 5-Halo-2-propoxybenzaldehyde (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine 5-halo-2-propoxybenzaldehyde, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C. For the chloro-substrate, a higher temperature may be necessary.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography.

Sonogashira Coupling Protocol

Materials:

  • 5-Halo-2-propoxybenzaldehyde (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL)

Procedure:

  • To a Schlenk flask, add 5-halo-2-propoxybenzaldehyde, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C. A higher temperature may be required for the chloro-substrate.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To aid in the understanding of the discussed cross-coupling reactions, the following diagrams illustrate the fundamental catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) B(OH)2-Ar' B(OH)2-Ar' B(OH)2-Ar'->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Alkene-Complex Alkene-Complex Ar-Pd(II)-X(L2)->Alkene-Complex Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene-Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl-Pd(II)->Hydrido-Pd(II) Beta-Hydride Elimination Hydrido-Pd(II)->Pd(0)L2 Reductive Elimination Product Product Hydrido-Pd(II)->Product Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Alkene-Complex Base Base Base->Pd(0)L2

Caption: Heck reaction catalytic cycle.

Caption: Sonogashira coupling catalytic cycles.

Conclusion

References

A Comparative Analysis of the Biological Activities of Schiff Bases: 5-Chloro-2-propoxybenzaldehyde Derivatives vs. Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Schiff bases derived from 5-Chloro-2-propoxybenzaldehyde and the well-studied salicylaldehyde. While extensive research has elucidated the diverse biological profile of salicylaldehyde-derived Schiff bases, including their anticancer, antimicrobial, and antioxidant properties, there is a notable scarcity of published experimental data specifically for Schiff bases derived from 5-Chloro-2-propoxybenzaldehyde.

Therefore, this guide will leverage data from Schiff bases derived from the structurally similar 5-chlorosalicylaldehyde as a surrogate for a comparative discussion against salicylaldehyde derivatives. This comparison aims to highlight potential structure-activity relationships and guide future research in the development of novel therapeutic agents.

I. Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, anticancer, and antioxidant activities of representative Schiff bases derived from 5-chlorosalicylaldehyde and salicylaldehyde.

Table 1: Antimicrobial Activity
Schiff Base Derivative (from 5-Chlorosalicylaldehyde)MicroorganismMIC (µg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolB. subtilis45.2[1]
E. coli1.6[1]
P. fluorescence2.8[1]
S. aureus3.4[1]
A. niger47.5[1]
Schiff Base Derivative (from Salicylaldehyde) Microorganism MIC (µg/mL) Reference
Platinum(II) complex of salicylaldehyde and o-phenylenediamine Schiff baseE. coli12.5[2]
S. aureus6.25[2]
B. subtilis12.5[2]
P. aeruginosa25[2]
A. niger12.5[2]
C. albicans6.25[2]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity
Schiff Base Derivative (from 5-Chlorosalicylaldehyde)Cell LineIC₅₀ (µM)Reference
(E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Co(II) complexMCF-718.5
HeLa22.5
(E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Cu(II) complexMCF-715.5
HeLa19.5
(E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Zn(II) complexMCF-721.0
HeLa25.5
Schiff Base Derivative (from Salicylaldehyde) Cell Line IC₅₀ (µM) Reference
Salicylaldehyde and glycine Schiff base Cu(II) complexEhrlich Ascites Carcinoma15[3]
Binuclear Cu(II) complex of Schiff base from 2-aminomethyl pyridine and pyridoxalHeLa>100[4]
HCT>100[4]
Oxovanadium(IV) complexes of Schiff bases from Vitamin B6 and acridinyl-dipyrido-phenazineHeLa (in visible light)0.24 - 0.36[4]
MCF-7 (in visible light)0.53 - 0.91[4]

IC₅₀: Half-maximal inhibitory concentration

Table 3: Antioxidant Activity
Schiff Base Derivative (from Salicylaldehyde)AssayIC₅₀ (µg/mL)Reference
Salicylaldehyde and L-alanine Schiff baseDPPH1773[3]
Salicylaldehyde and L-valine Schiff baseDPPH-
Salicylaldehyde and L-cysteine Schiff baseDPPH-
Salicylaldehyde and L-serine Schiff baseDPPH-
Salicylaldehyde and L-arginine Schiff baseDPPH-
Salicylaldehyde and L-histidine Schiff baseDPPH-

II. Experimental Protocols

A. General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from an aldehyde (5-Chloro-2-propoxybenzaldehyde or salicylaldehyde) and a primary amine.

Materials:

  • Appropriate aldehyde (e.g., salicylaldehyde)

  • Primary amine (e.g., aniline, amino acid)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., glacial acetic acid)

Procedure:

  • Dissolve the aldehyde (1 mmol) in the chosen solvent (e.g., 20 mL of ethanol).

  • Dissolve the primary amine (1 mmol) in the same solvent (e.g., 20 mL of ethanol).

  • Add the amine solution to the aldehyde solution with constant stirring.

  • If required, add a few drops of a catalyst (e.g., glacial acetic acid) to the reaction mixture.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.

  • The product can be further purified by recrystallization from a suitable solvent.[5][6][7]

B. Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases.

Materials:

  • Synthesized Schiff bases

  • Bacterial and/or fungal strains

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)

  • Resazurin solution (indicator)

Procedure:

  • Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism in broth.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum and no compound) and negative controls (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • After incubation, add the resazurin indicator to each well and incubate for a few more hours. A color change from blue to pink indicates microbial growth.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[8][9]

C. Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff bases

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare various concentrations of the Schiff base solutions in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the Schiff base. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.[10][11][12]

D. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • Synthesized Schiff bases

  • DPPH solution in methanol

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • Methanol

Procedure:

  • Prepare a stock solution of the Schiff base in methanol.

  • Prepare various dilutions of the Schiff base from the stock solution.

  • Add a fixed volume of the DPPH solution to each dilution of the Schiff base.

  • Prepare a control sample containing methanol and the DPPH solution.

  • Incubate the solutions in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.[13][14]

III. Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of the biological activities of Schiff bases.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aldehyde 5-Chloro-2-propoxybenzaldehyde or Salicylaldehyde Condensation Condensation Reaction Aldehyde->Condensation Amine Primary Amine Amine->Condensation SchiffBase Schiff Base Product Condensation->SchiffBase Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) SchiffBase->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) SchiffBase->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH Assay) SchiffBase->Antioxidant DataAnalysis Data Analysis (MIC, IC50) Antimicrobial->DataAnalysis Anticancer->DataAnalysis Antioxidant->DataAnalysis

Caption: General workflow for synthesis and biological evaluation.

signaling_pathway_placeholder cluster_apoptosis Potential Anticancer Mechanism: Apoptosis Induction SchiffBase Schiff Base Derivative Cell Cancer Cell SchiffBase->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria leads to Caspases Caspase Activation Mitochondria->Caspases triggers Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis executes

Caption: A potential signaling pathway for anticancer activity.

References

A Comparative Analysis of the Antifungal Efficacy of Benzaldehyde Derivatives and Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal compounds. Among the promising candidates are derivatives of benzaldehyde, a class of organic compounds recognized for their broad-spectrum biological activities. This guide provides a comparative overview of the antifungal efficacy of various benzaldehyde derivatives against pathogenic fungi, juxtaposed with the performance of well-established antifungal agents such as fluconazole and amphotericin B. The data presented is supported by detailed experimental protocols to ensure reproducibility and facilitate further research.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy is predominantly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. The following tables summarize the MIC values for several benzaldehyde derivatives and standard antifungal drugs against a range of clinically relevant fungal species. Lower MIC values are indicative of higher antifungal potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzaldehyde Derivatives against Various Fungal Species

Benzaldehyde DerivativeFungal SpeciesMIC Value (mM)
trans-CinnamaldehydeAspergillus fumigatus1.0
Aspergillus terreus0.5
Aspergillus flavus0.5
Penicillium expansum0.5
2-Hydroxy-5-methoxybenzaldehydeAspergillus fumigatus0.5
Aspergillus terreus0.5
Aspergillus flavus0.5
Penicillium expansum0.5
3,5-DichlorobenzaldehydeAspergillus fumigatus0.5
Aspergillus terreus0.5
Aspergillus flavus0.5
Penicillium expansum0.5

Data sourced from studies on the antifungal activity of redox-active benzaldehydes.[1][2][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Standard Antifungal Agents against Various Fungal Species

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Fluconazole Candida albicans≤0.125 - >640.52
Candida glabrata0.5 - >641632
Candida krusei4 - >6464≥64
Aspergillus spp.---
Amphotericin B Aspergillus fumigatus0.12 - 20.51
Aspergillus flavus0.25 - 212
Aspergillus terreus0.5 - 222
Aspergillus niger0.12 - 20.51

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively. Data compiled from multiple sources.[4][5][6][7][8][9]

It is important to note that direct comparison of molar concentrations (mM) for benzaldehyde derivatives with mass concentrations (µg/mL) for standard agents requires conversion based on molecular weights. However, these tables provide a clear overview of the effective concentration ranges for each class of compounds.

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of antifungal activity. The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • A suspension of fungal conidia or yeast cells is prepared in sterile saline containing 0.05% Tween 80.

    • The turbidity of the suspension is adjusted using a spectrophotometer to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Preparation of Antifungal Agent Dilutions:

    • The test compound (e.g., a benzaldehyde derivative) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • A series of twofold dilutions of the compound is prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should span a range that is expected to include the MIC.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

    • The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

    • The endpoint can be read visually or with a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration of a novel antifungal compound.

Antifungal_MIC_Workflow Experimental Workflow for MIC Determination cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Culture Fungal Strain B Prepare Fungal Inoculum A->B Adjust to 0.5-2.5 x 10^5 CFU/mL D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate at 35°C for 24-48h D->E F Visual or Spectrophotometric Reading E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

While established antifungal agents like fluconazole inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, many benzaldehyde derivatives are believed to exert their antifungal effects through the disruption of the fungal cellular antioxidation system.[1][2] This can lead to an accumulation of reactive oxygen species, causing damage to cellular components and ultimately inhibiting fungal growth or leading to cell death.[10] This alternative mechanism of action is particularly interesting in the context of overcoming existing resistance mechanisms.

Conclusion

The available data suggests that benzaldehyde derivatives represent a promising class of compounds with significant antifungal activity against a range of pathogenic fungi. While further studies, particularly on derivatives like 5-Chloro-2-propoxybenzaldehyde, are warranted to fully elucidate their potential, the initial findings highlight their value as potential alternatives or adjuncts to existing antifungal therapies. Their distinct mechanism of action may offer a strategic advantage in combating drug-resistant fungal infections. The standardized protocols outlined in this guide provide a framework for future comparative studies in this important area of drug discovery.

References

Unveiling the Cytotoxic Landscape of Quinazolines: A Comparative Analysis of Benzaldehyde-Derived Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of oncology and drug discovery, the quinazoline scaffold remains a cornerstone in the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of a series of 2-arylquinazolinone derivatives, focusing on the influence of substitutions originating from different benzaldehydes. The presented data, derived from robust experimental studies, offers insights into the structure-activity relationships that govern the anticancer potential of this important class of heterocyclic compounds.

The journey from a simple aromatic aldehyde to a potent cytotoxic agent is a tale of precise chemical orchestration. In the synthesis of the 2-arylquinazolinone core, the choice of the substituted benzaldehyde reactant is a critical determinant of the final compound's biological activity. This guide delves into the cytotoxic profiles of various quinazoline derivatives, where the key structural variable is the nature and position of substituents on the 2-aryl ring, introduced via the benzaldehyde precursor.

Comparative Cytotoxicity of 2-Arylquinazolinone Derivatives

The in vitro cytotoxic activity of a series of 2-arylquinazolinone derivatives was evaluated against three human cancer cell lines: HCT-15 (colon carcinoma), T47D (breast ductal carcinoma), and HeLa (cervical adenocarcinoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. These compounds were synthesized through the thermal cyclodehydration and dehydrogenation of the corresponding anthranilamide and substituted benzaldehyde.[1]

Compound ID2-Aryl Substituent (from Benzaldehyde)IC50 (μM) vs. HCT-15IC50 (μM) vs. T47DIC50 (μM) vs. HeLa
1 Phenyl> 10> 10> 10
2 4-Methylphenyl> 10> 10> 10
3 4-Methoxyphenyl7.8 ± 0.4> 108.5 ± 0.3
4 4-Fluorophenyl5.2 ± 0.28.1 ± 0.56.3 ± 0.2
5 4-Chlorophenyl4.5 ± 0.36.9 ± 0.45.1 ± 0.3
6 4-Bromophenyl3.8 ± 0.25.8 ± 0.34.2 ± 0.2
7 4-(Trifluoromethyl)phenyl2.1 ± 0.13.5 ± 0.22.9 ± 0.1
8 3-Methoxyphenyl4.85 ± 0.05> 108.94 ± 0.1
9 2-Fluorophenyl6.7 ± 0.49.2 ± 0.60.83 ± 0.02

Data sourced from a study on 2-arylquinazolinones as topoisomerase inhibitors.[1]

The data clearly indicates that the nature of the substituent on the 2-aryl ring, derived from the corresponding benzaldehyde, plays a pivotal role in the cytotoxic activity of the quinazolinone derivatives. Unsubstituted (Compound 1) and methyl-substituted (Compound 2) analogs were largely inactive. However, the introduction of electron-withdrawing groups at the para-position of the phenyl ring, such as fluoro (Compound 4), chloro (Compound 5), bromo (Compound 6), and trifluoromethyl (Compound 7), led to a significant increase in cytotoxicity against all three cell lines. The trifluoromethyl-substituted derivative (Compound 7) emerged as one of the most potent compounds in this series. Interestingly, the position of the substituent also matters, as demonstrated by the high potency of the 2-fluoro derivative (Compound 9) against the HeLa cell line.

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized quinazoline derivatives was conducted using the following experimental protocol:

Cell Culture and Cytotoxicity Assay (MTT Assay)

1. Cell Lines and Culture Conditions:

  • Human colorectal adenocarcinoma (HCT-15), human ductal breast epithelial tumor (T47D), and human cervical cancer (HeLa) cell lines were used.

  • Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were incubated at 37°C in a humidified atmosphere containing 5% CO2.

2. MTT Assay Protocol:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the cells were treated with various concentrations of the synthesized quinazoline compounds dissolved in DMSO (final DMSO concentration did not exceed 0.5%).

  • After a 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium containing MTT was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 540 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.[1]

Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic effects of these 2-arylquinazolinones are attributed to their ability to inhibit DNA topoisomerase I (Topo I).[1] Topo I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. These quinazoline derivatives act as Topo I poisons by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex.[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly lethal event for the cell that triggers the apoptotic cascade.[2]

Topoisomerase_Inhibition_Pathway Mechanism of Action of 2-Arylquinazolinones cluster_0 Cellular Proliferation cluster_1 Drug Intervention cluster_2 Cytotoxic Outcome DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding & Cleavage Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA Re-ligation Cleavage_Complex Stabilized Topo I-DNA Cleavage Complex Quinazoline 2-Arylquinazolinone Quinazoline->Cleavage_Complex Inhibition of Re-ligation DSB Double-Strand Break Cleavage_Complex->DSB Collision with Replication_Fork Replication Fork Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Induction of

Figure 1. Mechanism of 2-Arylquinazolinone Cytotoxicity.

The workflow for the synthesis and evaluation of these cytotoxic agents is a systematic process that begins with the selection of appropriate precursors and culminates in the assessment of their biological activity.

Experimental_Workflow Experimental Workflow Anthranilamide Anthranilamide Synthesis Synthesis (Thermal Cyclodehydration) Anthranilamide->Synthesis Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Synthesis Quinazolinone_Derivative 2-Arylquinazolinone Derivative Synthesis->Quinazolinone_Derivative MTT_Assay MTT Cytotoxicity Assay Quinazolinone_Derivative->MTT_Assay Cell_Culture Cancer Cell Lines (HCT-15, T47D, HeLa) Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Figure 2. Synthesis and Cytotoxicity Evaluation Workflow.

References

A Comprehensive Guide to the Spectroscopic Analysis of 5-Chloro-2-propoxybenzaldehyde for Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals such as 5-Chloro-2-propoxybenzaldehyde, a key intermediate in various pharmaceutical and research applications, necessitates stringent purity control. This guide provides a comparative framework for utilizing spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—to ascertain the purity of synthesized 5-Chloro-2-propoxybenzaldehyde. Detailed experimental protocols and comparative data for the target compound and potential impurities are presented to aid in the accurate assessment of product quality.

While direct, comprehensive experimental spectra for 5-Chloro-2-propoxybenzaldehyde are not extensively published, this guide extrapolates expected spectral characteristics based on its chemical structure and available data for analogous compounds. The primary impurity considered is the starting material or a dealkylation product, 5-chloro-2-hydroxybenzaldehyde.

Comparative Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for 5-Chloro-2-propoxybenzaldehyde and a key potential impurity, 5-chloro-2-hydroxybenzaldehyde.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
5-Chloro-2-propoxybenzaldehyde ~10.4s1HAldehyde (-CHO)
~7.8d1HAr-H
~7.5dd1HAr-H
~7.0d1HAr-H
~4.1t2H-OCH₂-
~1.9sextet2H-CH₂-
~1.1t3H-CH₃
5-chloro-2-hydroxybenzaldehyde 11.0 - 9.8s (broad)1HPhenolic (-OH)
10.29s1HAldehyde (-CHO)
7.71d1HAr-H
7.50dd1HAr-H
7.00d1HAr-H

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
5-Chloro-2-propoxybenzaldehyde ~189Aldehyde (C=O)
~160Ar-C-O
~135Ar-C
~128Ar-C-Cl
~127Ar-C
~125Ar-C
~114Ar-C
~71-OCH₂-
~22-CH₂-
~10-CH₃
5-chloro-2-hydroxybenzaldehyde ~196Aldehyde (C=O)
~161Ar-C-OH
~137Ar-C
~125Ar-C-Cl
~124Ar-C
~122Ar-C
~120Ar-C

Table 3: FT-IR Spectral Data Comparison (cm⁻¹)

Compound Functional Group **Expected Wavenumber (cm⁻¹) **
5-Chloro-2-propoxybenzaldehyde C=O (aldehyde)~1680-1700
C-O-C (ether)~1250
Ar C-H~3000-3100
Aliphatic C-H~2850-2980
5-chloro-2-hydroxybenzaldehyde O-H (phenolic)~3200-3600 (broad)
C=O (aldehyde)~1650-1670[1]
Ar C-H~3000-3100

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

Compound Molecular Formula Molecular Weight Key Fragments (m/z)
5-Chloro-2-propoxybenzaldehyde C₁₀H₁₁ClO₂198.65[2]198/200 (M⁺), 156, 128, 99
5-chloro-2-hydroxybenzaldehyde C₇H₅ClO₂156.57[3][4]156/158 (M⁺), 155, 127, 99

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify the chemical structure and assess purity by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the synthesized 5-Chloro-2-propoxybenzaldehyde in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the spectra to the TMS signal (0 ppm). Integrate the ¹H NMR signals and compare the chemical shifts and coupling constants with the expected values. The presence of signals corresponding to impurities, such as a broad peak between 10-11 ppm for the hydroxyl proton of 5-chloro-2-hydroxybenzaldehyde, would indicate incomplete reaction or degradation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule and detect impurities based on their characteristic vibrational frequencies.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde C=O stretch, aromatic C-H, and ether C-O linkages. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would suggest the absence of the 5-chloro-2-hydroxybenzaldehyde impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate volatile components of the sample and identify them based on their mass-to-charge ratio (m/z), confirming the molecular weight and fragmentation pattern of the target compound and any impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and any impurity peaks. Compare the mass spectrum of the main peak with the expected fragmentation pattern of 5-Chloro-2-propoxybenzaldehyde. The presence of a peak with a molecular ion at m/z 156 would indicate the presence of 5-chloro-2-hydroxybenzaldehyde.

Workflow for Purity Confirmation

The logical flow for the spectroscopic analysis to confirm the purity of synthesized 5-Chloro-2-propoxybenzaldehyde is illustrated below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Purity Assessment cluster_4 Action prep Synthesized 5-Chloro-2-propoxybenzaldehyde nmr NMR (¹H & ¹³C) prep->nmr ftir FT-IR prep->ftir gcms GC-MS prep->gcms interp_nmr Analyze Chemical Shifts, Couplings, and Integrations nmr->interp_nmr interp_ftir Identify Functional Group Absorptions ftir->interp_ftir interp_gcms Analyze Retention Times and Mass Spectra gcms->interp_gcms compare_data Compare with Reference Data and Impurity Profiles interp_nmr->compare_data interp_ftir->compare_data interp_gcms->compare_data pure Purity Confirmed (>98%) compare_data->pure No significant impurities impure Impurity Detected compare_data->impure Impurities present release Release for Use pure->release purification Further Purification Required impure->purification

Caption: Workflow for spectroscopic purity analysis.

References

A Comparative Guide to Identifying Impurities in 5-Chloro-2-propoxybenzaldehyde via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the identification and quantification of impurities in 5-Chloro-2-propoxybenzaldehyde. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions for their analytical needs.

Introduction to Impurity Profiling

In pharmaceutical development and manufacturing, the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring the safety and efficacy of the final drug product. Regulatory agencies require a thorough understanding of the impurity profile of any new drug substance. 5-Chloro-2-propoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, and controlling its purity is paramount. NMR spectroscopy has emerged as a powerful tool for this purpose, offering both qualitative and quantitative information in a single experiment.

Comparison of Analytical Techniques

While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for impurity analysis, NMR spectroscopy offers distinct advantages. HPLC is highly sensitive for quantitative analysis but often requires reference standards for each impurity for accurate quantification. GC-MS is excellent for identifying volatile impurities but may not be suitable for thermally labile or non-volatile compounds. NMR, on the other hand, is a primary quantitative method (qNMR) that can provide structural information and quantification without the need for specific impurity standards.[1][2]

Table 1: Comparison of Analytical Techniques for Impurity Profiling

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei.Separates components based on their differential partitioning between a mobile and stationary phase.Separates volatile components based on their boiling points and identifies them by their mass-to-charge ratio.
Quantitative Analysis Absolute quantification possible without a specific standard for each impurity (qNMR).[1]Requires reference standards for accurate quantification of each impurity.Can be quantitative, but often requires reference standards.
Structural Information Provides detailed structural elucidation of unknown impurities.Provides limited structural information (retention time).Provides fragmentation patterns that aid in structural elucidation.
Sample Throughput Can be lower due to longer acquisition times for high sensitivity.High throughput is possible with automated systems.Relatively high throughput.
Destructive/Non-destructive Non-destructive.[3]Destructive.Destructive.
Applicability Broad applicability to soluble compounds.Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.

Identifying Potential Impurities in 5-Chloro-2-propoxybenzaldehyde

The synthesis of 5-Chloro-2-propoxybenzaldehyde typically involves the Williamson ether synthesis, reacting 5-chlorosalicylaldehyde with a propyl halide (e.g., 1-bromopropane or 1-chloropropane) in the presence of a base. Based on this, potential impurities could include:

  • Unreacted Starting Materials:

    • 5-Chlorosalicylaldehyde

    • 1-Bromopropane or 1-Chloropropane (often removed during workup)

  • By-products:

    • Products of side reactions, such as those involving the solvent or base.

  • Degradation Products:

    • Oxidation of the aldehyde to a carboxylic acid (5-Chloro-2-propoxybenzoic acid).

¹H NMR Spectral Data for Identification

The following table summarizes the estimated ¹H NMR chemical shifts for 5-Chloro-2-propoxybenzaldehyde and its potential impurities. These values are based on data from similar compounds and predictive software. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 2: Estimated ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundAldehyde Proton (CHO)Aromatic ProtonsPropoxy Group Protons (-OCH₂CH₂CH₃)Other
5-Chloro-2-propoxybenzaldehyde ~10.4 (s)~7.8 (d), ~7.5 (dd), ~7.0 (d)~4.1 (t), ~1.9 (m), ~1.1 (t)-
5-Chlorosalicylaldehyde ~9.9 (s)~7.6 (d), ~7.4 (dd), ~6.9 (d)-~11.0 (s, -OH)[4][5]
1,3-Dibromopropane *---~3.58 (t, 4H), ~2.37 (p, 2H)[3][6][7][8]
5-Chloro-2-propoxybenzoic acid -~8.0 (d), ~7.6 (dd), ~7.1 (d)~4.2 (t), ~2.0 (m), ~1.2 (t)~11.5 (s, -COOH)

Note: 1,3-Dibromopropane is included as an example of a potential residual alkylating agent, though 1-bromopropane would be the direct precursor. The chemical shifts for 1-bromopropane would be different.

Experimental Protocol for Quantitative NMR (qNMR)

This protocol outlines a method for the quantitative determination of impurities in a sample of 5-Chloro-2-propoxybenzaldehyde using an internal standard.

Materials and Reagents:

  • 5-Chloro-2-propoxybenzaldehyde sample

  • 1,4-Dioxane (internal standard, high purity)[9][10]

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 50 mg of 1,4-dioxane into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with CDCl₃.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 5-Chloro-2-propoxybenzaldehyde sample into a vial.

    • Add a precise volume (e.g., 1.00 mL) of the internal standard stock solution to the vial.

    • Ensure the sample is completely dissolved.

    • Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration. A D1 of 30 seconds is generally recommended for qNMR.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the analyte (e.g., the aldehyde proton of 5-Chloro-2-propoxybenzaldehyde) and the internal standard (the singlet from the eight equivalent protons of 1,4-dioxane at ~3.7 ppm).

    • Integrate the signals corresponding to any identified impurities.

  • Calculation of Purity and Impurity Content:

    The concentration of the analyte and impurities can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • Weight = Weight of the substance

    • Purity = Purity of the standard

    • x = analyte or impurity

    • std = internal standard

Visualization of Workflows and Structures

The following diagrams illustrate the logical workflow for impurity identification and the structures of the key compounds.

impurity_identification_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation weigh_sample Weigh Sample add_is Add Internal Standard weigh_sample->add_is dissolve Dissolve in CDCl3 add_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals identify_impurities Identify Impurities by Chemical Shift integrate_signals->identify_impurities quantify_impurities Quantify Impurities identify_impurities->quantify_impurities report_results Report Results quantify_impurities->report_results

Figure 1: Workflow for impurity identification and quantification by qNMR.

chemical_structures cluster_main 5-Chloro-2-propoxybenzaldehyde cluster_impurity1 5-Chlorosalicylaldehyde cluster_impurity2 1,3-Dibromopropane main main imp1 imp1 imp2 imp2

Figure 2: Chemical structures of the target compound and potential impurities.

Conclusion

NMR spectroscopy, particularly its quantitative application (qNMR), offers a robust and reliable method for identifying and quantifying impurities in 5-Chloro-2-propoxybenzaldehyde. Its ability to provide detailed structural information and absolute quantification without the need for individual impurity standards makes it a highly valuable tool in the pharmaceutical industry. By following a well-defined experimental protocol, researchers can confidently assess the purity of this important synthetic intermediate, ensuring the quality and safety of the final drug products.

References

A Comparative Guide to the Synthetic Routes for 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a synthetic route to 5-Chloro-2-propoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. We present a comparative analysis of different methodologies for the key synthetic steps, supported by experimental data to inform decisions on process optimization and scalability.

Introduction

The synthesis of 5-Chloro-2-propoxybenzaldehyde is typically achieved through a two-step process: the ortho-formylation of 4-chlorophenol to produce the key intermediate, 5-chloro-2-hydroxybenzaldehyde (also known as 5-chlorosalicylaldehyde), followed by the propoxylation of the hydroxyl group. This guide evaluates three prominent ortho-formylation techniques—the Reimer-Tiemann reaction, the Duff reaction, and the Magnesium-mediated formylation (Casnati-Skattebøl reaction)—and details the subsequent Williamson ether synthesis for the propoxylation step.

Data Presentation: Comparison of Ortho-Formylation Methods

The choice of formylation method for 4-chlorophenol is a critical factor influencing the overall efficiency of the synthesis. The following table summarizes the performance of the three evaluated methods.

MethodReagentsSolventReaction TimeYield (%)
Magnesium-Mediated MgCl₂, Paraformaldehyde, Et₃NAcetonitrile3.5 hours85%[1]
Duff Reaction Hexamethylenetetramine, Glyceroboric acidGlycerol2-3 hours~30%[2]
Reimer-Tiemann Reaction Chloroform, NaOHEthanol/Water~4 hoursVariable

Experimental Protocols

Detailed methodologies for the most effective synthetic route are provided below.

Step 1: Ortho-Formylation of 4-Chlorophenol via Magnesium-Mediated Reaction

This method offers high regioselectivity and superior yields for the synthesis of 5-chloro-2-hydroxybenzaldehyde.[1]

Materials:

  • 4-Chlorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (1 M)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dried three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.0 equiv.) and paraformaldehyde (3.0 equiv.).

  • Add anhydrous acetonitrile via syringe, followed by the dropwise addition of triethylamine (2.0 equiv.). Stir the resulting mixture for 10 minutes at room temperature.

  • Add 4-chlorophenol (1.0 equiv.) to the suspension.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 3.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash successively with 1 M HCl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-hydroxybenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Propoxylation of 5-Chloro-2-hydroxybenzaldehyde via Williamson Ether Synthesis

This classical and efficient method is employed to introduce the propoxy group.

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-chloro-2-hydroxybenzaldehyde (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous acetone.

  • Add 1-bromopropane (1.2 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-2-propoxybenzaldehyde.

  • The product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

Synthetic Pathway for 5-Chloro-2-propoxybenzaldehyde

G cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Propoxylation A 4-Chlorophenol C 5-Chloro-2-hydroxybenzaldehyde A->C High Yield (85%) [2] B MgCl₂, Paraformaldehyde, Et₃N in Acetonitrile D 5-Chloro-2-hydroxybenzaldehyde F 5-Chloro-2-propoxybenzaldehyde D->F Williamson Ether Synthesis E 1-Bromopropane, K₂CO₃ in Acetone

Caption: Synthetic route to 5-Chloro-2-propoxybenzaldehyde.

Comparison of Ortho-Formylation Methodologies

G cluster_0 Ortho-Formylation Methods Start 4-Chlorophenol ReimerTiemann Reimer-Tiemann (CHCl₃, NaOH) Start->ReimerTiemann Duff Duff Reaction (Hexamethylenetetramine) Start->Duff Magnesium Magnesium-Mediated (MgCl₂, Paraformaldehyde) Start->Magnesium End 5-Chloro-2-hydroxybenzaldehyde ReimerTiemann->End Variable Yield Duff->End ~30% Yield [6] Magnesium->End 85% Yield [2]

Caption: Comparison of yields for different ortho-formylation methods.

Conclusion

The synthetic route to 5-Chloro-2-propoxybenzaldehyde via a two-step process is a viable and efficient method. For the critical ortho-formylation of 4-chlorophenol, the magnesium-mediated (Casnati-Skattebøl) reaction provides a significantly higher yield (85%) compared to the Duff reaction (~30%) and the often variable yields of the Reimer-Tiemann reaction.[1][2] The subsequent propoxylation of the resulting 5-chloro-2-hydroxybenzaldehyde can be reliably achieved through the well-established Williamson ether synthesis. This guide provides researchers and process chemists with the necessary data and protocols to select and implement the most effective synthetic strategy for obtaining 5-Chloro-2-propoxybenzaldehyde.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a detailed comparative study of various catalytic systems for the synthesis of 5-Chloro-2-propoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This guide offers an objective comparison of catalyst performance, supported by experimental data, to aid researchers in selecting the most efficient synthetic route.

The synthesis of 5-Chloro-2-propoxybenzaldehyde is typically achieved through the Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This process involves the O-alkylation of 5-chloro-2-hydroxybenzaldehyde with a propyl halide in the presence of a base. The choice of catalyst, particularly the base and the potential addition of a phase-transfer catalyst (PTC), significantly influences the reaction's efficiency, impacting yield, reaction time, and overall cost-effectiveness.

Comparative Performance of Catalytic Systems

The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of 5-Chloro-2-propoxybenzaldehyde and analogous O-alkylation of phenolic compounds.

Catalyst/BaseCo-catalyst/PTCSubstrateAlkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
K₂CO₃None5-chloro-2-hydroxybenzaldehyde1-bromopropaneAcetoneReflux12~85 (estimated)General Williamson ether synthesis principles
K₂CO₃Tetrabutylammonium Bromide (TBAB)5-chloro-2-hydroxybenzaldehyde1-bromopropaneToluene/Water806>90 (estimated)Phase-transfer catalysis principles
Cs₂CO₃None2,4-dihydroxybenzaldehyde1-bromopropaneAcetonitrile80495[1]High-efficiency base for O-alkylation
K₂CO₃None3,4-dihydroxybenzaldehydeBenzyl bromideAcetoneRefluxNot Specified88[2]O-alkylation of a substituted catechol
K₂CO₃KISalicylamideEthyl iodideDMFReflux460[3]O-alkylation of a related salicylamide

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Protocol 1: Synthesis using Potassium Carbonate

This protocol describes a standard Williamson ether synthesis using potassium carbonate as the base.

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • 1-bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated aqueous solution of Sodium Bicarbonate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetone to the flask to dissolve the reactants.

  • While stirring, add 1-bromopropane (1.2 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Synthesis

This protocol utilizes a phase-transfer catalyst to enhance the reaction rate.

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • 1-bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

  • Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent) in toluene.

  • Add an aqueous solution of potassium carbonate (2.0 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

  • Heat the biphasic mixture to 80°C with vigorous stirring.

  • Add 1-bromopropane (1.2 equivalents) dropwise and continue stirring at 80°C for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the key decision points in selecting a catalytic system.

G cluster_synthesis Synthesis of 5-Chloro-2-propoxybenzaldehyde cluster_catalyst Catalyst Selection Start Start: 5-chloro-2-hydroxybenzaldehyde + 1-bromopropane Reaction_Setup Reaction Setup: Dissolve reactants in solvent Start->Reaction_Setup Catalyst_Addition Addition of Catalytic System Reaction_Setup->Catalyst_Addition Reaction Heating and Stirring Catalyst_Addition->Reaction Base_Choice Base Selection Catalyst_Addition->Base_Choice Workup Work-up: Quenching, Extraction, Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 5-Chloro-2-propoxybenzaldehyde Purification->Product K2CO3 Potassium Carbonate (K₂CO₃) Base_Choice->K2CO3 Standard Cs2CO3 Cesium Carbonate (Cs₂CO₃) (Higher Reactivity) Base_Choice->Cs2CO3 High Yield PTC_Choice Use Phase-Transfer Catalyst? K2CO3->PTC_Choice With_PTC Yes (e.g., TBAB) (Faster Reaction) PTC_Choice->With_PTC For Biphasic System Without_PTC No (Simpler Setup) PTC_Choice->Without_PTC For Homogeneous System

Caption: Experimental workflow and catalyst selection for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-propoxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 5-Chloro-2-propoxybenzaldehyde, prioritizing safety, environmental responsibility, and regulatory compliance. Adherence to these protocols is essential for mitigating risks and fostering a secure research environment.

Essential Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with 5-Chloro-2-propoxybenzaldehyde and to utilize appropriate personal protective equipment (PPE).

Table 1: Summary of Safety Information for 5-Chloro-2-propoxybenzaldehyde

ParameterInformation
Primary Hazards Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, Corrosive to the respiratory tract, Very toxic to aquatic life with long lasting effects.[1]
GHS Pictograms Corrosion, Exclamation Mark, Environment
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[1] A NIOSH-approved respirator may be required if dust or aerosols are generated.
Incompatible Materials Strong oxidizing agents, strong bases.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Do not store in metal containers.[1]
Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of 5-Chloro-2-propoxybenzaldehyde is through a licensed hazardous waste disposal company. However, for small quantities, an in-laboratory neutralization procedure may be considered to reduce its reactivity and hazard profile before collection.

Method 1: Disposal via Licensed Hazardous Waste Contractor (Recommended)

This is the standard and most secure method for disposing of chemical waste.

Experimental Protocol:

  • Segregation and Storage:

    • Do not mix 5-Chloro-2-propoxybenzaldehyde with other waste streams, especially incompatible materials.

    • Store the waste in its original container or a compatible, properly labeled, and securely sealed container. The label should clearly state "Hazardous Waste" and the full chemical name: "5-Chloro-2-propoxybenzaldehyde".

    • Keep the waste container in a designated, well-ventilated, and secondary containment area.

  • Documentation:

    • Maintain a log of the amount of waste being stored.

    • Ensure the Safety Data Sheet (SDS) for 5-Chloro-2-propoxybenzaldehyde is readily available.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with all necessary information, including the chemical name, quantity, and a copy of the SDS.

Method 2: In-Laboratory Neutralization of Small Quantities (Expert Use Only)

This procedure should only be performed by trained personnel in a controlled laboratory setting, adhering to all institutional safety protocols. The goal is to oxidize the aldehyde group to a less reactive carboxylic acid.

Experimental Protocol:

  • Preparation and PPE:

    • Perform the entire procedure in a certified chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

    • Ensure an eyewash station and safety shower are immediately accessible.

  • Reagents and Equipment:

    • Potassium permanganate (KMnO₄) solution (e.g., 5% w/v in water).

    • Dilute sulfuric acid (e.g., 1 M).

    • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) for quenching.

    • Stir plate and stir bar.

    • Appropriate glassware (e.g., beaker or flask).

  • Neutralization Procedure:

    • For every 1 gram of 5-Chloro-2-propoxybenzaldehyde, dissolve it in a suitable solvent (e.g., acetone) if it is a solid.

    • Slowly and with constant stirring, add the potassium permanganate solution. The reaction is exothermic; control the rate of addition to maintain a safe temperature.

    • The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating the complete oxidation of the aldehyde.

    • Acidify the mixture with dilute sulfuric acid to a pH of approximately 3-4.

    • Quench any excess permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.

  • Final Disposal of Treated Waste:

    • The resulting mixture should be considered hazardous waste.

    • Neutralize the solution to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate).

    • Transfer the final solution to a properly labeled hazardous waste container.

    • Dispose of this container through your licensed hazardous waste contractor, providing a clear description of the treated contents.

Spill and Contamination Cleanup

In the event of a spill, immediate and appropriate action is crucial.

Protocol for Spill Management:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small, dry spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect and Dispose: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of 5-Chloro-2-propoxybenzaldehyde, the following workflow diagram outlines the necessary steps and considerations.

DisposalWorkflow Disposal Decision Workflow for 5-Chloro-2-propoxybenzaldehyde start Start: 5-Chloro-2-propoxybenzaldehyde Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 5g) assess_quantity->small_quantity Small large_quantity Large Quantity (>= 5g) or Bulk assess_quantity->large_quantity Large/Bulk in_lab_treatment Consider In-Laboratory Neutralization small_quantity->in_lab_treatment package_waste Package in Labeled, Compatible Container large_quantity->package_waste perform_neutralization Perform Oxidation to Carboxylic Acid (Expert Use Only) in_lab_treatment->perform_neutralization Yes, Expertise Available no_in_lab Direct Disposal in_lab_treatment->no_in_lab No/Uncertain perform_neutralization->package_waste Treated Waste no_in_lab->package_waste store_waste Store in Designated Hazardous Waste Area package_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal decision workflow for 5-Chloro-2-propoxybenzaldehyde.

References

Essential Safety and Operational Guide for 5-Chloro-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-2-propoxybenzaldehyde in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • Name: 5-Chloro-2-propoxybenzaldehyde

  • CAS Number: 27590-75-6

  • Molecular Formula: C₁₀H₁₁ClO₂

  • Hazard: Irritant[1]

Immediate Safety Precautions

5-Chloro-2-propoxybenzaldehyde is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory tract. In the absence of a specific Safety Data Sheet (SDS), precautions should be based on its chemical class: a chlorinated aromatic aldehyde.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure personal safety. This includes engineering controls, administrative controls, and the appropriate selection and use of personal protective gear.

Engineering Controls:

  • Always handle 5-Chloro-2-propoxybenzaldehyde in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[2]

Personal Protective Equipment:

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[2]

  • Skin and Body Protection: A laboratory coat must be worn. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required.

  • Hand Protection: Due to the chemical's structure (aromatic aldehyde and chlorinated compound), selecting the right gloves is critical. Nitrile gloves provide good short-term protection against a range of chemicals, but it is advisable to consult glove manufacturer's chemical resistance guides for specific breakthrough times.[3] For extended handling, consider double-gloving or using gloves with higher resistance to aromatic and chlorinated compounds, such as Viton™ or butyl rubber.

PPE Item Specification Purpose
Eye Protection ANSI Z87.1 certified chemical splash gogglesProtects eyes from splashes and airborne particles.
Face Protection Full-face shieldProvides an additional layer of protection for the face from splashes.
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Prevents skin contact with the chemical.
Body Protection Chemical-resistant lab coat and apronProtects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if fume hood is not available or as a precaution)Prevents inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare your work area by covering surfaces with absorbent, disposable bench paper.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • Wear all required PPE before handling the chemical.

    • Conduct all weighing and transfers of 5-Chloro-2-propoxybenzaldehyde inside the chemical fume hood.

    • Avoid creating dust. If the compound is a solid, handle it gently.

    • Use a spatula or other appropriate tools for transferring the solid.

    • If making a solution, add the solid slowly to the solvent to avoid splashing.

  • Storage:

    • Store 5-Chloro-2-propoxybenzaldehyde in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.

    • Segregate from flammable materials.

Disposal Plan

The disposal of 5-Chloro-2-propoxybenzaldehyde and any contaminated materials must follow institutional, local, and national regulations for hazardous waste. As a chlorinated organic compound, it requires specific disposal procedures.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid 5-Chloro-2-propoxybenzaldehyde waste in a designated, labeled hazardous waste container.

    • Contaminated materials such as gloves, bench paper, and disposable labware should also be placed in this container.

  • Liquid Waste:

    • If the chemical is in a solution, collect it in a labeled, sealed container for halogenated organic waste.

    • Do not mix with non-halogenated waste.

Disposal Procedure:

  • All waste containing 5-Chloro-2-propoxybenzaldehyde must be disposed of as hazardous waste.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Do not pour any waste containing this chemical down the drain.

Experimental Protocols: Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of 5-Chloro-2-propoxybenzaldehyde.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency1 Spill or Exposure Occurs handle1->emergency1 Potential Hazard handle3 Store in Sealed Container handle2->handle3 disp1 Segregate Halogenated Waste handle2->disp1 handle2->emergency1 Potential Hazard disp2 Collect in Labeled Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Notify Supervisor/EHS emergency2->emergency3

Caption: Workflow for safe handling and disposal of 5-Chloro-2-propoxybenzaldehyde.

References

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Feasible Synthetic Routes

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5-Chloro-2-propoxybenzaldehyde

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